Gemcitabine triphosphate (trisodium)
Description
Contextualization of Gemcitabine (B846) as a Deoxycytidine Analog in Antimetabolite Research
Gemcitabine, chemically known as 2',2'-difluoro-2'deoxycytidine (dFdC), is classified as a nucleoside analog, specifically an analog of deoxycytidine. nih.govclinpgx.orgnih.gov Its structural resemblance to the natural nucleoside deoxycytidine allows it to function as an antimetabolite. clinpgx.orgnih.gov This class of compounds interferes with normal metabolic pathways, and in the case of gemcitabine, it disrupts the synthesis of nucleic acids. researchgate.net By mimicking deoxycytidine, gemcitabine can be recognized and processed by cellular enzymes involved in DNA synthesis. patsnap.comdrugbank.com This mimicry is the basis of its mechanism, allowing it to be incorporated into DNA and interfere with DNA replication, a critical process for cell division. clinpgx.orgnih.gov The introduction of two fluorine atoms at the 2' position of the sugar moiety is a key structural modification that confers its distinct biological activity. patsnap.com
Overview of Intracellular Activation to Gemcitabine Triphosphate
Gemcitabine is a prodrug, meaning it is administered in an inactive form and must be converted into its active forms within the cell through a series of phosphorylation steps. nih.govnih.gov After being transported into the cell by nucleoside transporters, gemcitabine undergoes this essential activation cascade. pharmgkb.orgnih.gov
The intracellular activation process involves the following sequential enzymatic reactions:
Monophosphorylation: The initial and rate-limiting step is the phosphorylation of gemcitabine (dFdC) to gemcitabine monophosphate (dFdCMP). clinpgx.orgnih.gov This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govaacrjournals.org The activity of dCK is a critical determinant for the subsequent activation of gemcitabine. nih.gov
Diphosphorylation: Gemcitabine monophosphate (dFdCMP) is then further phosphorylated by UMP/CMP kinase (CMPK1) to form gemcitabine diphosphate (B83284) (dFdCDP). clinpgx.orgnih.gov
Triphosphorylation: The final step is the conversion of gemcitabine diphosphate (dFdCDP) to the central active metabolite, gemcitabine triphosphate (dFdCTP). clinpgx.orgnih.gov This reaction is catalyzed by nucleoside-diphosphate kinases (NDPK). clinpgx.org
This multi-step phosphorylation is vital, as the resulting phosphorylated metabolites, particularly dFdCDP and dFdCTP, are responsible for the compound's cellular effects. pharmgkb.orgdrugbank.com
Table 1: Enzymes in the Intracellular Activation of Gemcitabine
| Step | Substrate | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | Gemcitabine (dFdC) | Deoxycytidine kinase (dCK) | Gemcitabine monophosphate (dFdCMP) | Rate-limiting step in the activation pathway. clinpgx.orgnih.gov |
| 2 | Gemcitabine monophosphate (dFdCMP) | UMP/CMP kinase (CMPK1) | Gemcitabine diphosphate (dFdCDP) | Forms one of the active metabolites. clinpgx.orgnih.gov |
| 3 | Gemcitabine diphosphate (dFdCDP) | Nucleoside-diphosphate kinase (NDPK) | Gemcitabine triphosphate (dFdCTP) | Forms the primary active metabolite for DNA incorporation. clinpgx.orgnih.gov |
Significance of Gemcitabine Triphosphate as a Central Active Metabolite for Cellular Effects
The cytotoxic activity of gemcitabine is primarily attributed to the actions of its phosphorylated metabolites, gemcitabine diphosphate (dFdCDP) and, most importantly, gemcitabine triphosphate (dFdCTP). nih.govpharmgkb.org These active forms disrupt DNA synthesis through a dual mechanism of action.
Firstly, gemcitabine diphosphate (dFdCDP) acts as a potent inhibitor of the enzyme ribonucleotide reductase (RRM1). clinpgx.orgnih.govpatsnap.com This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis and repair. pharmgkb.orgpatsnap.com By inhibiting RRM1, dFdCDP depletes the intracellular pool of natural deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). pharmgkb.orgpatsnap.com This depletion has a self-potentiating effect; with lower levels of competing natural dCTP, the incorporation of dFdCTP into DNA is enhanced. patsnap.comdrugbank.com
Secondly, and considered the major mechanism of action, gemcitabine triphosphate (dFdCTP) directly interferes with DNA replication. nih.govpatsnap.com It competes with the natural substrate, dCTP, for incorporation into the elongating DNA strand by DNA polymerases. pharmgkb.orgpatsnap.comdrugbank.com Once dFdCTP is incorporated, a phenomenon known as "masked chain termination" occurs. nih.govclinpgx.orgnih.gov In this process, DNA polymerase is able to add one more standard deoxynucleotide to the chain after the gemcitabine nucleotide. nih.govresearchgate.net However, after this addition, the DNA polymerase is unable to proceed further, effectively halting DNA elongation. nih.govresearchgate.net This "masked" position of the gemcitabine analog makes it difficult for the cell's proofreading and repair enzymes (3'–5' exonucleases) to recognize and remove the faulty nucleotide, leading to irreparable DNA damage. nih.govpharmgkb.org Furthermore, research has shown that gemcitabine's phosphorylated forms can directly inhibit the 3'–5' exonuclease activity of DNA polymerase, further suppressing the editing function and ensuring the drug remains locked in the DNA. acs.orgresearchgate.net
Table 2: Mechanisms of Action of Gemcitabine's Active Metabolites
| Active Metabolite | Target Enzyme | Cellular Effect |
|---|---|---|
| Gemcitabine diphosphate (dFdCDP) | Ribonucleotide Reductase (RRM1) | Inhibition of the enzyme, leading to depletion of the deoxyribonucleotide pool required for DNA synthesis. pharmgkb.orgclinpgx.orgpatsnap.com |
| Gemcitabine triphosphate (dFdCTP) | DNA Polymerase | Competes with dCTP for incorporation into DNA, causing "masked chain termination" and halting DNA synthesis. nih.govpharmgkb.orgpatsnap.com |
| Gemcitabine phosphates (dFdCMP, dFdCDP, dFdCTP) | DNA Polymerase (3'–5' exonuclease activity) | Inhibition of the proofreading function, preventing removal of the incorporated gemcitabine nucleotide. acs.orgresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C9H11F2N3Na3O13P3 |
|---|---|
Molecular Weight |
569.08 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14F2N3O13P3.3Na/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,6+,7-;;;/m1.../s1 |
InChI Key |
LTDQUZISEQVYMI-OWLHOBMCSA-K |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)(F)F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Cellular Uptake and Intracellular Metabolic Activation of Gemcitabine Triphosphate Precursors
Cellular Transport Mechanisms of Gemcitabine (B846)
Due to its hydrophilic nature, gemcitabine cannot passively diffuse across the hydrophobic cell membrane and requires carrier-mediated transport. nih.govresearchgate.net This transport is facilitated by two major families of nucleoside transporters: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). researchgate.netnih.govnih.gov
Role of Human Equilibrative Nucleoside Transporters (hENTs): hENT1, hENT2
The human equilibrative nucleoside transporters, hENT1 and hENT2, are bidirectional transporters that move nucleosides down their concentration gradient. nih.gov hENT1 is considered the primary transporter for gemcitabine into cells. nih.govwjgnet.comnih.gov Its widespread presence in human tissues and its efficiency in mediating gemcitabine uptake make it a key determinant of the drug's efficacy. nih.govnih.gov While hENT2 can also transport gemcitabine, its contribution to the total cellular uptake is considered relatively minor compared to hENT1. nih.govwjgnet.com Studies have shown that gemcitabine influx mediated by hENT1 and hENT2 is a saturable process, with hENT1 exhibiting a higher affinity for gemcitabine than hENT2. oup.com
Role of Human Concentrative Nucleoside Transporters (hCNTs): hCNT1, hCNT3
The human concentrative nucleoside transporters, hCNT1 and hCNT3, are sodium-dependent transporters that can move nucleosides against their concentration gradient. nih.govnih.gov Both hCNT1 and hCNT3 have been shown to transport gemcitabine. wjgnet.comnih.govnih.govresearchgate.net hCNT1 is a high-affinity transporter for pyrimidine (B1678525) nucleosides, including gemcitabine. nih.govresearchgate.net Similarly, hCNT3 is capable of transporting a broad range of purine (B94841) and pyrimidine nucleosides, including gemcitabine. wjgnet.comnih.gov The active transport mechanism of hCNTs can lead to a higher intracellular concentration of gemcitabine than in the extracellular environment.
Impact of Nucleoside Transporter Expression on Intracellular Accumulation
The expression levels of nucleoside transporters directly correlate with the intracellular accumulation of gemcitabine and, consequently, its cytotoxic effects. nih.govnih.gov Higher expression of hENT1 has been associated with increased gemcitabine uptake and sensitivity in various cancer cell lines. nih.govnih.gov Conversely, reduced or deficient hENT1 expression can lead to decreased gemcitabine accumulation and resistance. nih.govnih.gov Similarly, the expression of hCNT1 and hCNT3 can significantly influence gemcitabine uptake. nih.govnih.gov Studies have demonstrated that increased expression of CNT1, ENT1, and ENT2 can lead to higher intracellular concentrations of gemcitabine. researchgate.net The interplay and expression levels of these different transporters can, therefore, create significant interindividual variations in gemcitabine accumulation. nih.gov For instance, one study observed a 4.8-fold difference in gemcitabine uptake in peripheral blood mononuclear cells from different individuals, with CNT1- and ENT1-mediated uptake showing 14.3-fold and 16.5-fold variations, respectively. nih.gov
| Transporter Family | Specific Transporter | Role in Gemcitabine Transport | Impact of Expression on Accumulation |
| Human Equilibrative Nucleoside Transporters (hENTs) | hENT1 (SLC29A1) | Primary and efficient mediator of gemcitabine uptake. nih.govwjgnet.comnih.gov | High expression correlates with increased intracellular accumulation and chemosensitivity. nih.govnih.gov |
| hENT2 (SLC29A2) | Minor contributor to gemcitabine cellular uptake. nih.govwjgnet.com | Increased expression can contribute to higher gemcitabine concentration. researchgate.net | |
| Human Concentrative Nucleoside Transporters (hCNTs) | hCNT1 (SLC28A1) | Transports gemcitabine with high affinity. nih.govresearchgate.net | Reduced expression is linked to limited gemcitabine influx and chemoresistance. wjgnet.com |
| hCNT3 (SLC28A3) | Transports a broad range of nucleosides, including gemcitabine. wjgnet.comnih.gov | Decreased expression has been correlated with increased gemcitabine cytotoxicity in some contexts. wjgnet.com |
Phosphorylation Cascade to Form Gemcitabine Triphosphate
Once inside the cell, gemcitabine must undergo a series of phosphorylation steps to be converted into its active cytotoxic metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). nih.govdrugbank.com This metabolic activation is a critical determinant of gemcitabine's therapeutic efficacy. nih.gov
Deoxycytidine Kinase (dCK) Activity and Monophosphorylation (dFdCMP formation)
The initial and rate-limiting step in the intracellular activation of gemcitabine is its phosphorylation to gemcitabine monophosphate (dFdCMP). nih.govclinpgx.orgnih.gov This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.govnih.gov dCK has a high affinity for gemcitabine, making it an efficient substrate for the enzyme. nih.gov The activity of dCK is crucial, as inactivation or downregulation of this enzyme is a key mechanism of acquired resistance to gemcitabine. nih.gov Studies have shown that while dCK activity varies among different cell lines, the activity with gemcitabine as a substrate can be remarkably similar across some lines. core.ac.uk Gemcitabine can also inhibit the monophosphorylation of other nucleoside analogs, indicating competition for dCK. nih.gov
Pyrimidine Nucleoside Monophosphate Kinase (NMPK/UMP/CMP kinase) Activity and Diphosphorylation (dFdCDP formation)
Following its formation, dFdCMP is further phosphorylated to gemcitabine diphosphate (dFdCDP) by the enzyme pyrimidine nucleoside monophosphate kinase, also known as UMP/CMP kinase (CMPK). nih.govnih.govnih.gov This enzyme catalyzes the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to the monophosphorylated gemcitabine. nih.gov The reaction mechanism of pyrimidine nucleoside monophosphate kinase is sequential, with substrates binding in a random order. nih.gov The formation of dFdCDP is a vital step, as this metabolite is a potent inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis. drugbank.comclinpgx.org
| Phosphorylation Step | Enzyme | Substrate | Product | Significance |
| Monophosphorylation | Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | Gemcitabine Monophosphate (dFdCMP) | Rate-limiting step in gemcitabine activation. nih.govclinpgx.orgnih.gov |
| Diphosphorylation | Pyrimidine Nucleoside Monophosphate Kinase (NMPK/UMP/CMP kinase) | Gemcitabine Monophosphate (dFdCMP) | Gemcitabine Diphosphate (dFdCDP) | dFdCDP inhibits ribonucleotide reductase, crucial for DNA synthesis. drugbank.comclinpgx.org |
Nucleoside Diphosphate Kinase (NDPK/NME) Activity and Triphosphorylation (dFdCTP formation)
The final and crucial step in the intracellular activation of gemcitabine is the conversion of its diphosphate form (dFdCDP) to the active triphosphate form, gemcitabine triphosphate (dFdCTP). This bioactivation is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), also known as NME or NM23. nih.govnih.gov NDPKs are a family of enzymes responsible for maintaining the intracellular balance of nucleoside triphosphates by transferring the terminal phosphate group from a donor nucleoside triphosphate (like ATP) to a nucleoside diphosphate acceptor. nih.gov
In the context of gemcitabine's metabolism, once gemcitabine monophosphate (dFdCMP) is converted to gemcitabine diphosphate (dFdCDP) by UMP/CMP kinase (CMPK1), NDPK facilitates the subsequent phosphorylation. nih.govclinpgx.orgmdpi.com This reaction yields the pharmacologically active metabolite, dFdCTP, which can then be incorporated into DNA, leading to the inhibition of DNA synthesis. nih.govnih.gov While less studied than other enzymes in the gemcitabine pathway, alterations in NDPK expression may influence gemcitabine resistance. nih.gov
Rate-Limiting Steps in Intracellular Activation
The intracellular activation of gemcitabine is a sequential phosphorylation cascade. While multiple enzymes are involved, the initial phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) is the rate-limiting step. nih.govclinpgx.orgmdpi.com This first conversion is catalyzed by the enzyme deoxycytidine kinase (dCK). mdpi.commdpi.com
Inactivation Pathways of Gemcitabine and its Metabolites
The therapeutic potential of gemcitabine is significantly modulated by several inactivation pathways that either degrade the parent drug or its phosphorylated metabolites. These catabolic processes reduce the intracellular concentration of the active dFdCTP, thereby contributing to drug resistance.
Cytidine (B196190) Deaminase (CDA)-Mediated Deamination
The primary and most significant pathway for gemcitabine inactivation is through deamination by the enzyme cytidine deaminase (CDA). nih.govmdpi.comnih.gov This enzyme catalyzes the conversion of gemcitabine (dFdC) into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). mdpi.comnih.gov This inactivation occurs rapidly and accounts for the elimination of the majority (approximately 90%) of intracellular gemcitabine. nih.govclinpgx.org
CDA expression levels can vary significantly among individuals and in different tumor tissues, which is a key determinant of gemcitabine's metabolic fate. nih.gov High CDA activity leads to extensive conversion of gemcitabine to dFdU, limiting the amount of the parent drug available for anabolic phosphorylation into its active forms. nih.gov Conversely, inhibition of CDA has been shown to dramatically increase the intracellular concentration of the active metabolite, dFdCTP, particularly in cells with high CDA expression. nih.gov This highlights the regulatory role of CDA in controlling the flux of gemcitabine through its activation pathway. nih.gov Genetic polymorphisms in the CDA gene, such as the Lys27Gln variant, can also influence enzyme activity and the rate of gemcitabine deamination. nih.govnih.gov
| Cell Line | Relative CDA Expression | Extracellular dFdU Concentration (µM) after 24h incubation with 100 µM Gemcitabine | Effect of CDA Inhibition on Intracellular dFdCTP Levels |
|---|---|---|---|
| BxPC-3 | High | 86.3 | Profound increase |
| MIA PaCa-2 | Low | 23.5 | No significant increase |
| PANC-1 | Low | 7.3 | No significant increase |
Deoxycytidylate Deaminase (DCTD) Activity
In addition to the deamination of the parent drug, gemcitabine can also be inactivated after its initial phosphorylation. The enzyme deoxycytidylate deaminase (DCTD) targets gemcitabine monophosphate (dFdCMP), converting it to the inactive uracil (B121893) derivative, 2',2'-difluorodeoxyuridine monophosphate (dFdUMP). nih.govnih.govaacrjournals.org This action represents another route of inactivation that diverts the metabolite from the pathway leading to the cytotoxic dFdCTP. clinpgx.orgaacrjournals.org
The activity of DCTD is influenced by the intracellular concentration of deoxycytidine triphosphate (dCTP); low levels of dCTP inhibit DCTD activity. clinpgx.org This is part of a "self-potentiation" mechanism, as gemcitabine's action depletes dCTP pools, which in turn reduces the inactivation of dFdCMP by DCTD. nih.gov Pharmacogenomic studies have identified genetic variants in the DCTD gene that can significantly alter its enzymatic activity. For instance, the nonsynonymous single nucleotide polymorphism 172 A>G (Asn58Asp) results in a recombinant enzyme with only about 11% of the activity of the wild-type for gemcitabine monophosphate. nih.govaacrjournals.orgelsevierpure.com
| Enzyme Variant | Polymorphism | Relative Activity for Gemcitabine Monophosphate |
|---|---|---|
| Wild-Type (WT) | - | 100% |
| Asp58 DCTD | 172 A>G (Asn58Asp) | 11% ± 1.4% |
5'-Nucleotidase (5'-NT)-Mediated Dephosphorylation
Dephosphorylation represents a third major pathway of gemcitabine inactivation, reversing the critical activation steps. This process is carried out by 5'-nucleotidases (5'-NT), which catalyze the removal of phosphate groups from nucleoside monophosphates. nih.govclinpgx.org By converting gemcitabine monophosphate (dFdCMP) back to the parent nucleoside (gemcitabine), 5'-NTs oppose the action of dCK and reduce the pool of metabolites available for conversion to the active triphosphate form. researchgate.net
Recent research has identified specific nucleotidases involved in this process. In vitro assays have demonstrated that cytosolic 5'-nucleotidase III (NT5C3) and cytosolic 5'-nucleotidase IA (NT5C1A) can dephosphorylate dFdCMP. researchgate.netnih.govjohnshopkins.edu Furthermore, nucleoside triphosphate diphosphohydrolase 1 (NTPDase 1) has been shown to exhibit enzymatic activity towards the active triphosphate metabolite, dFdCTP, directly dephosphorylating it. researchgate.netnih.govjohnshopkins.edu The presence of these enzymes in tissues targeted by gemcitabine suggests they play a significant role in modulating the intracellular levels of active gemcitabine metabolites and influencing therapeutic outcomes. researchgate.netnih.gov
| Enzyme | Abbreviation | Substrate(s) | Action |
|---|---|---|---|
| Cytosolic 5'-nucleotidase III | NT5C3 | dFdCMP | Dephosphorylation |
| Cytosolic 5'-nucleotidase IA | NT5C1A | dFdCMP | Dephosphorylation |
| Nucleoside triphosphate diphosphohydrolase 1 | NTPDase 1 | dFdCTP | Dephosphorylation |
Molecular Mechanisms of Action of Gemcitabine Triphosphate
Direct Inhibition of DNA Synthesis
The primary mode of action for gemcitabine (B846) triphosphate is its direct interference with the enzymatic machinery responsible for DNA replication and repair. This interference occurs at several key stages, ultimately leading to the cessation of DNA elongation and the induction of programmed cell death, or apoptosis.
Competitive Inhibition of DNA Polymerases by dFdCTP (with dCTP)
Gemcitabine triphosphate is a structural analogue of the natural deoxycytidine triphosphate (dCTP). patsnap.com This structural similarity allows dFdCTP to act as a competitive inhibitor of DNA polymerases, the enzymes that catalyze the addition of nucleotides to a growing DNA strand. patsnap.comnih.gov During DNA synthesis, dFdCTP vies with the endogenous dCTP for binding to the active site of DNA polymerases. patsnap.comdrugbank.com The incorporation of dFdCTP into the DNA strand is a critical step in its cytotoxic mechanism. nih.gov The efficiency of this competition is further enhanced by a self-potentiating mechanism where another metabolite of gemcitabine, gemcitabine diphosphate (B83284) (dFdCDP), inhibits ribonucleotide reductase, leading to a decrease in the intracellular pool of dCTP. patsnap.comnih.gov This reduction in the concentration of the natural competitor favors the binding and incorporation of dFdCTP by DNA polymerases. nih.govnih.gov
Incorporation of dFdCTP into Nascent DNA Strands
Once dFdCTP outcompetes dCTP, DNA polymerases incorporate the gemcitabine nucleotide into the elongating DNA strand. nih.govnih.gov This incorporation is a key event that sets the stage for the subsequent disruption of DNA synthesis. nih.gov The triphosphate form of gemcitabine is the active metabolite responsible for this incorporation. patsnap.comnih.gov Studies have shown that the extent of dFdCTP incorporation into DNA correlates with the inhibition of further DNA synthesis and cell death. nih.govnih.gov
DNA Chain Elongation Termination and Masked Chain Termination
The incorporation of dFdCTP into a DNA strand does not immediately halt DNA synthesis, a feature that distinguishes it from some other nucleoside analogues. nih.gov Instead, it leads to a phenomenon known as "masked chain termination". nih.govnih.govresearchgate.net
After the incorporation of a dFdCTP molecule, DNA polymerases are able to add one more standard deoxynucleotide to the growing chain. nih.govnih.govnih.gov This subsequent addition effectively "masks" the incorporated gemcitabine nucleotide, placing it in a penultimate position within the DNA strand. nih.govresearchgate.net However, following the addition of this single nucleotide, the DNA polymerase is unable to proceed further, leading to the termination of DNA chain elongation. nih.govresearchgate.net This unique mechanism of action is a hallmark of gemcitabine's cytotoxic effect. nih.gov
The "masked" position of the incorporated gemcitabine nucleotide makes it a poor substrate for the normal DNA repair mechanisms, specifically the 3'-5' proofreading exonuclease activity of DNA polymerases. drugbank.comnih.gov These proofreading enzymes are responsible for identifying and removing mismatched or abnormal nucleotides from the end of a growing DNA strand. By being in a penultimate position, the gemcitabine nucleotide is shielded from efficient recognition and excision by these exonucleases. nih.govresearchgate.net
Recent research has further elucidated this mechanism, revealing that gemcitabine and its phosphorylated metabolites, including dFdCTP, can directly inhibit the 3'-5' exonuclease activity of DNA polymerase I. acs.orgresearchgate.netnih.gov This inhibition further prevents the removal of the incorporated drug from the DNA. acs.orgresearchgate.net The inhibitory efficiency follows the order of dFdC < dFdCMP < dFdCDP < dFdCTP, indicating that the triphosphate form is the most potent inhibitor of this proofreading function. acs.orgresearchgate.netnih.gov This dual effect of being a poor substrate for excision and actively inhibiting the excision machinery "locks" the gemcitabine nucleotide into the DNA, ensuring the permanent termination of DNA synthesis. nih.govnih.gov Studies using the Klenow fragment of E. coli DNA polymerase I, which possesses 3'→5' exonuclease activity, have shown that primers with a 3'-terminal dFdCMP are excised much less efficiently than those with a normal dCMP. researchgate.netnih.gov
Indirect Modulation of Deoxyribonucleotide Pools
Beyond its direct interference with DNA polymerases, gemcitabine's active metabolites also disrupt DNA synthesis indirectly by altering the cellular balance of deoxyribonucleotides (dNTPs), the essential precursors for DNA replication and repair. nih.govnih.gov
The primary mechanism for this indirect action is the inhibition of ribonucleotide reductase (RNR) by gemcitabine diphosphate (dFdCDP). patsnap.comnih.govclinpgx.org RNR is the rate-limiting enzyme responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), which are then phosphorylated to form dNTPs. aacrjournals.orgacs.org By inhibiting RNR, dFdCDP depletes the intracellular pools of dNTPs, particularly dCTP. patsnap.comnih.govnih.gov
Research has shown that exposure of various cancer cell lines to gemcitabine leads to a concentration-dependent decrease in dATP and dGTP pools, and a more modest decrease in dCTP, while dTTP levels may increase. nih.gov The table below summarizes the impact of gemcitabine on dNTP pools in A549 non-small cell lung cancer cells after a 4-hour exposure.
| Deoxynucleotide | Change in Pool Size with Gemcitabine (0.5 and 2 µM) |
| dCDP | Reduced to below 50% of control |
| dADP | Reduced to below 50% of control |
| dGDP | Reduced to below 50% of control |
| dCTP | Returned to control level after 24h at 2µM |
| dGTP | Returned to control level after 24h at 2µM |
| Data derived from a study on A549 cells exposed to gemcitabine for 4 hours. nih.gov |
Ribonucleotide Reductase (RR) Inhibition by Gemcitabine Diphosphate (dFdCDP)
A key aspect of gemcitabine's mechanism of action is the inhibition of ribonucleotide reductase (RR) by its diphosphate metabolite, dFdCDP. nih.govpharmgkb.org Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). nih.govmdpi.com This process is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis and repair. clinpgx.orgmdpi.com
Gemcitabine diphosphate is a potent, mechanism-based inhibitor of RR. nih.govnih.gov Studies have shown that dFdCDP irreversibly inactivates the enzyme. nih.gov The mechanism of inhibition involves the covalent binding of the sugar moiety of dFdCDP to the R1 subunit (RRM1) of ribonucleotide reductase. aacrjournals.orgnih.gov This binding leads to the complete inactivation of the enzyme. nih.gov In the absence of reductants, this inhibition can also lead to the loss of the essential tyrosyl radical in the R2 subunit, which is necessary for the catalytic activity of RR. nih.govmdpi.com
Depletion of Intracellular Deoxycytidine Triphosphate (dCTP) Pools
The direct consequence of ribonucleotide reductase inhibition by gemcitabine diphosphate (dFdCDP) is a profound depletion of the intracellular pools of deoxynucleotides, most notably deoxycytidine triphosphate (dCTP). nih.govpharmgkb.org By blocking the enzymatic conversion of cytidine (B196190) diphosphate (CDP) to deoxycytidine diphosphate (dCDP), the production of dCTP is severely hampered. nih.gov
Research has demonstrated a significant decrease in cellular dCTP concentrations following exposure to gemcitabine. nih.govnih.gov For instance, in Chinese hamster ovary (CHO) cells, a 4-hour exposure to gemcitabine resulted in a 50% reduction in dCTP levels. nih.gov This reduction in the available dCTP for DNA synthesis creates a favorable environment for the incorporation of gemcitabine's active triphosphate metabolite, dFdCTP, into the growing DNA strand. nih.gov
Self-Potentiation Mechanism through dCTP Pool Reduction
A unique characteristic of gemcitabine is its ability to enhance its own cytotoxic activity through a process known as self-potentiation. nih.govnih.gov This phenomenon is largely driven by the dFdCDP-mediated inhibition of ribonucleotide reductase and the subsequent depletion of dCTP pools. nih.govdrugbank.com
The reduction in intracellular dCTP concentrations has two significant potentiating effects:
Increased dFdCTP Incorporation: With lower levels of the natural substrate dCTP, there is less competition for DNA polymerase. nih.govdrugbank.com This increases the probability that the fraudulent nucleotide, dFdCTP, will be incorporated into the DNA strand. nih.govelsevierpure.com
Enhanced Gemcitabine Phosphorylation: The activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting phosphorylation of gemcitabine, is allosterically inhibited by dCTP. clinpgx.orgnih.gov When dCTP levels are low, this feedback inhibition is relieved, leading to an increase in the rate of gemcitabine phosphorylation to its active mono-, di-, and triphosphate forms. elsevierpure.comnih.gov
This self-potentiating loop, where the actions of gemcitabine's metabolites create conditions that favor further activation and incorporation of the drug, is a key contributor to its potent anticancer effects. nih.govclinpgx.org
Effects on Other Cellular Metabolic Pathways
Beyond its primary impact on DNA synthesis, gemcitabine triphosphate and its precursors can also influence other cellular metabolic pathways.
Modulation of CTP Synthetase Activity
Gemcitabine triphosphate (dFdCTP) has been shown to be a potent inhibitor of CTP synthetase, the enzyme that catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to cytidine triphosphate (CTP). nih.govnih.gov This inhibition is competitive with respect to UTP. nih.gov Studies have revealed that dFdCTP has a significantly higher binding affinity for CTP synthetase than the natural product, CTP. nih.govresearchgate.net
Inhibition of CTP synthetase by dFdCTP leads to a depletion of the intracellular CTP pools. nih.gov Research in Chinese hamster ovary cells demonstrated that exposure to gemcitabine caused a dramatic reduction in CTP levels, while UTP concentrations increased, indicating a block at the CTP synthetase step. nih.gov This effect was dependent on the phosphorylation of gemcitabine, as cells deficient in deoxycytidine kinase did not exhibit this CTP depletion. nih.gov
Interestingly, it has also been suggested that CTP synthetase can catalyze the conversion of gemcitabine's catabolite, dF-dUTP, back into dFdCTP, potentially regenerating the active drug metabolite within the cell. nih.govresearchgate.net
Potential Interference with RNA Synthesis
Interactive Data Tables
Table 1: Effects of Gemcitabine on Nucleotide Pools in CHO Cells
| Treatment Condition | Cellular CTP Concentration (% of control) | Cellular dCTP Concentration (% of control) |
| Gemcitabine (100 µmol/L for 4 hours) | 5.9% | 50% |
| Arabinosylcytosine (100 µmol/L) | No significant effect | Not reported |
| Hydroxyurea (5 mmol/L) | No significant effect | Not reported |
Data sourced from a study on Chinese hamster ovary (CHO) cells. nih.gov
Table 2: Inhibition of CTP Synthetase by Gemcitabine Triphosphate (dFdCTP)
| Inhibitor | Target Enzyme | Inhibition Type | Ki (Inhibition Constant) |
| dFdCTP | E. coli CTP Synthase | Competitive with UTP | (3.0 ± 0.1) µM |
This data demonstrates the potent competitive inhibition of CTP synthetase by dFdCTP. nih.gov
Cellular Pharmacodynamics and Downstream Biological Effects
Induction of Cell Cycle Arrest
A primary mechanism by which gemcitabine (B846) triphosphate inhibits tumor growth is through the induction of cell cycle arrest. By disrupting the normal progression of the cell cycle, it prevents cancer cells from dividing and proliferating.
The most prominent effect of gemcitabine triphosphate is the blockade of the S-phase of the cell cycle, the period when a cell replicates its DNA. nih.gov This is achieved through two principal actions. Firstly, gemcitabine triphosphate competitively inhibits DNA polymerase, the enzyme responsible for synthesizing new DNA strands. Secondly, and more critically, it is incorporated into the growing DNA chain. After its incorporation, one additional deoxynucleotide is added, a phenomenon known as "masked chain termination." nih.gov This effectively halts further DNA elongation, as DNA polymerases are unable to proceed past this point. nih.gov
This disruption of DNA synthesis leads to an accumulation of cells in the S-phase. Studies have shown a clear correlation between the concentration of gemcitabine and the percentage of cells arrested in the S-phase. nih.govnih.gov For instance, treatment of pancreatic cancer cell lines with gemcitabine leads to a significant increase in the proportion of cells in the S-phase. nih.gov
Effect of Gemcitabine on Cell Cycle Distribution in PK-1 Pancreatic Cancer Cells
| Treatment | Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Control | 24h | 34.14% | 36.67% | Not specified |
| 30 nM Gemcitabine | 24h | 56.48% | 29.57% | Reduced |
| Control | 48h | 38.76% | 41.20% | Not specified |
| 30 nM Gemcitabine | 48h | 61.23% | 38.76% | Reduced |
Data adapted from a study on PK-1 pancreatic cancer cells, showing a significant increase in the G0/G1 population and a decrease in the S-phase population after 24 hours of treatment, followed by a shift at 48 hours. nih.gov
While the S-phase blockade is the most pronounced effect, gemcitabine triphosphate also influences the G1 and G2/M phases of the cell cycle. The initial damage to DNA during the S-phase can trigger cellular checkpoints that prevent cells from progressing into the G2 and M phases. Some studies have reported an accumulation of cells in the G1 phase, particularly in certain cell lines and at specific concentrations. spandidos-publications.com For example, in A549 lung cancer cells, treatment with gemcitabine resulted in an increase in the percentage of cells in the G0/G1 phase. spandidos-publications.com The complex interplay of cellular signaling pathways ultimately determines whether a cell arrests in G1, S, or G2/M, or proceeds to apoptosis.
Mechanisms of Programmed Cell Death Induction
The irreparable DNA damage and stalled replication forks caused by gemcitabine triphosphate ultimately trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.
Gemcitabine triphosphate induces apoptosis through multiple signaling pathways. A key pathway is the caspase-dependent pathway. The cellular stress induced by DNA damage leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov Combination treatments have shown that gemcitabine-induced apoptosis in some cancer cells occurs through a mitochondria-mediated pathway, involving proteins like Bcl-2, Bax, and Cytochrome C, and the subsequent activation of caspase-9 and caspase-3. nih.gov
Other signaling pathways implicated in gemcitabine-induced apoptosis include the NF-kB and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov The inhibition of NF-kB, a protein complex that promotes cell survival, and the activation of the p38 MAPK stress-response pathway both contribute to the apoptotic outcome.
A hallmark of apoptosis is the fragmentation of the cell's DNA. Treatment with gemcitabine has been shown to induce two distinct types of DNA fragmentation. The first is the generation of large-sized double-stranded DNA fragments, ranging from approximately 50 to 500 kilobases. nih.gov The second is the more characteristic nucleosomal-sized DNA fragmentation, where DNA is cleaved into smaller fragments of about 180-200 base pairs, creating a "ladder" pattern on an agarose (B213101) gel. nih.gov
Research indicates that the incorporation of gemcitabine into DNA is essential for inducing both types of fragmentation. nih.gov Interestingly, while the generation of large-sized DNA fragments appears to be a critical step in gemcitabine-induced apoptosis, the subsequent degradation into nucleosomal fragments may not be an absolute requirement for the cell to undergo apoptosis. nih.gov
DNA Fragmentation in PANC-1 Cells After Gemcitabine Treatment
| Treatment Group | Duration | DNA Fragmentation Rate |
|---|---|---|
| Untreated | 48h | 25.3% |
| 16 mg/L Gemcitabine | 48h | 44.7% |
Data from a study on PANC-1 human pancreatic cancer cells, showing a significant increase in DNA fragmentation after treatment with gemcitabine. nih.gov
The cellular response to the DNA damage inflicted by gemcitabine triphosphate is orchestrated by complex signaling pathways. The tumor suppressor protein p53 plays a pivotal role in this process. In response to DNA damage, p53 is activated and can induce either cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is too severe. nih.gov
Studies have shown that gemcitabine treatment leads to the accumulation of p53. researchgate.net The activation of p53 can, in turn, upregulate the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and Bax. researchgate.net Furthermore, DNA-dependent protein kinase (DNA-PK), another key enzyme in the DNA damage response, is also implicated in the cellular response to gemcitabine-induced DNA damage, contributing to the signaling cascade that ultimately determines the cell's fate.
Expression of Apoptosis-Related Genes in PANC-1 Cells After Gemcitabine Treatment
| Gene | Treatment (48h) | Relative mRNA Expression Change |
|---|---|---|
| PAP (Pancreatitis-associated protein) | 16 mg/L Gemcitabine | Decreased |
| TP53INP1 (Tumor protein p53 inducible nuclear protein 1) | 4-64 mg/L Gemcitabine | Increased (dose-dependent) |
Data from a study on PANC-1 cells indicating that gemcitabine downregulates the anti-apoptotic gene PAP and upregulates the pro-apoptotic gene TP53INP1. nih.gov
Interactions with DNA Repair Mechanisms
The cytotoxic effects of gemcitabine triphosphate (dFdCTP) are intricately linked to its ability to interfere with the cell's DNA repair machinery. Once incorporated into the DNA strand, the presence of the gemcitabine nucleotide creates a lesion that is recognized by the cell's repair systems. However, the unique structure of gemcitabine, particularly its "masked chain termination" feature where one additional nucleotide is added after its incorporation, makes the lesion difficult for some repair pathways to resolve, leading to the potentiation of its anticancer effects. nih.govnih.govnih.govresearchgate.netresearchgate.net
Impairment of Base Excision Repair
Base Excision Repair (BER) is a crucial DNA repair pathway responsible for correcting single-base damage. The interaction of gemcitabine triphosphate with the BER pathway is complex and appears to be an indirect rather than a direct enzymatic inhibition.
Research indicates that treatment with gemcitabine can lead to an induction of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the BER pathway. nih.govnih.gov APE1 is responsible for incising the DNA backbone at abasic sites, a critical step in the repair process. Studies in pancreatic cancer cell lines have demonstrated a significant increase in both APE1 protein levels and its endonuclease activity following gemcitabine exposure. nih.govnih.gov For instance, in MiaPaCa-2 pancreatic cancer cells, treatment with 40 and 60 μM of gemcitabine for 24 hours resulted in a four- and six-fold increase in APE1 protein expression, respectively. nih.gov This upregulation of APE1 is thought to be an adaptive cellular response to the DNA damage induced by gemcitabine. nih.gov
Interestingly, the repair of gemcitabine-induced DNA damage seems to involve a coordinated effort between BER and Nucleotide Excision Repair (NER) pathways. The NER protein complex XPF-ERCC1 has been found to work in conjunction with APE1 to repair the damage caused by gemcitabine. nih.gov The recruitment of the XPF protein to the sites of DNA damage on the chromatin is notably dependent on the presence and activity of APE1. nih.gov This suggests that while gemcitabine may not directly inhibit BER enzymes, the lesions it creates trigger a response that involves key components of the BER pathway, which in turn recruit other repair factors. The "masked chain termination" caused by dFdCTP incorporation ultimately makes the complete and effective repair of the lesion challenging for the cell, contributing to the drug's cytotoxicity. researchgate.net
Some studies have also suggested that gemcitabine's primary inhibitory effects might be on the NER pathway, with base excision repair inhibitors showing no similar effect in certain experimental contexts. allenpress.com This highlights the complexity of the cellular response to gemcitabine-induced DNA damage, which may vary depending on the cell type and the specific type of DNA lesion.
| Cell Line | Gemcitabine Concentration (μM) | Fold Increase in APE1 Protein Expression | Reference |
|---|---|---|---|
| MiaPaCa-2 | 40 | 4 | nih.gov |
| MiaPaCa-2 | 60 | 6 | nih.gov |
| Panc-1 | 60 | 2 | nih.gov |
Influence on Excision Repair Cross-Complementation Group 1 (ERCC1)
Excision Repair Cross-Complementation Group 1 (ERCC1) is a key protein in the Nucleotide Excision Repair (NER) pathway, which is responsible for repairing bulky DNA adducts and other helix-distorting lesions. The expression level of ERCC1 in tumor cells has been identified as a significant predictive biomarker for the efficacy of gemcitabine-based chemotherapy, often in combination with platinum-based agents. nih.govmdpi.com
While the clinical correlation is strong, the direct mechanistic influence of gemcitabine triphosphate on ERCC1 expression or function is not as clearly elucidated in the available research. The prevailing hypothesis is that since ERCC1 is crucial for the repair of DNA damage, including the types of lesions that can be induced by chemotherapeutic agents, its expression level dictates the cell's capacity to repair this damage and thus survive the treatment. Tumors with low ERCC1 levels have a diminished DNA repair capacity, making them more susceptible to the cytotoxic effects of DNA-damaging agents like gemcitabine.
It is important to note that much of the research has been conducted in the context of combination therapies, particularly with platinum compounds, which create DNA adducts that are primary substrates for the NER pathway and ERCC1. Therefore, while ERCC1 levels are a valuable prognostic and predictive marker for gemcitabine-containing regimens, further research is needed to understand the direct interaction, if any, between gemcitabine triphosphate and the regulation of the ERCC1 gene or protein.
| ERCC1 Expression Level | Median Overall Survival (weeks) | 95% Confidence Interval (weeks) | Reference |
|---|---|---|---|
| Low | 61.6 | 42.4-80.7 | nih.gov |
| High | 20.4 | 6.9-33.9 | nih.gov |
Effects on Cellular Genomic Stability
The incorporation of gemcitabine triphosphate into DNA and the subsequent impairment of DNA repair processes have profound consequences for the maintenance of genomic stability. The inability of the cell to properly replicate and repair its DNA leads to the accumulation of genetic alterations, ranging from point mutations to large-scale chromosomal aberrations.
Studies have shown that gemcitabine treatment can lead to an increase in chromosomal damage. For instance, in a human lung carcinoma cell line, preincubation with gemcitabine followed by irradiation led to a significant increase in acentric chromosome fragments, which are indicative of unrepaired DNA double-strand breaks. nih.gov This suggests that gemcitabine not only induces DNA lesions but also compromises the cell's ability to repair them, leading to lasting chromosomal instability.
Furthermore, the concept of homologous recombination deficiency (HRD) is relevant to the action of gemcitabine. Homologous recombination is a major pathway for the high-fidelity repair of DNA double-strand breaks. While some studies suggest that gemcitabine does not directly inhibit the key HR protein RAD51, others indicate that a functional HR pathway is important for the cellular response to gemcitabine, particularly in the context of radiosensitization. nih.govresearchgate.netnih.gov For example, cells deficient in the HR protein XRCC3 were not radiosensitized by gemcitabine, implying that the HR pathway is involved in processing the damage induced by the combination treatment. nih.govnih.gov This complex relationship suggests that the impact of gemcitabine on HR may be cell-type specific and dependent on the cellular context. The accumulation of DNA damage from stalled replication forks and impaired repair can lead to a state of "BRCAness" or HRD, making cancer cells vulnerable to other DNA-damaging agents or PARP inhibitors. mdpi.com
| Effect | Experimental System | Key Finding | Reference |
|---|---|---|---|
| Increased acentric chromosome fragments | Human lung carcinoma cell line (SW1573) | Gemcitabine pre-treatment followed by irradiation significantly increased unstable acentric chromosome fragments. | nih.gov |
| Role of Homologous Recombination | CHO cell lines (proficient and deficient in XRCC3) | HR-deficient cells were not radiosensitized by gemcitabine, suggesting HR is important for this effect. | nih.govnih.gov |
| RAD51 Foci Formation | Non-small-cell lung cancer cell lines | Gemcitabine treatment did not inhibit the formation of RAD51 foci, a marker for HR repair. | researchgate.net |
Mechanisms of Cellular and Molecular Resistance to Gemcitabine Triphosphate
Alterations in Gemcitabine (B846) Uptake and Efflux
For gemcitabine to exert its cytotoxic effect, it must first be transported across the cancer cell membrane. The efficiency of this process, and the subsequent retention of the drug within the cell, are critical determinants of its therapeutic success. Resistance frequently arises from alterations in the proteins that mediate this transport, either by reducing uptake or by actively pumping the drug and its metabolites out of the cell. nih.govresearchgate.netnau.edu
Downregulation of Nucleoside Transporters (e.g., hENT1, hCNT3)
Gemcitabine, being a hydrophilic molecule, relies on specialized membrane proteins known as nucleoside transporters (NTs) to enter cells. The two main families of NTs involved are the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). researchgate.net A primary mechanism of resistance involves the reduced expression or function of these transporters on the cancer cell surface.
Human equilibrative transporter 1 (hENT1) is considered the main gateway for gemcitabine into pancreatic and other cancer cells. researchgate.netnih.gov Numerous studies have established a strong correlation between low levels of hENT1 expression in tumors and poor outcomes for patients treated with gemcitabine. nih.govnih.gov For instance, the inhibition of hENT1 in cancer cell lines has been shown to induce chemoresistance to gemcitabine. nih.gov A reduction in hENT1 protein by 50% led to a notable increase in resistance to the drug. aacrjournals.org
Human concentrative nucleoside transporter 3 (hCNT3) also plays a role in gemcitabine uptake, although its contribution can vary. researchgate.net Like hENT1, reduced expression of hCNT3 has been associated with gemcitabine resistance. nih.gov Some studies suggest hCNT3 may be particularly efficient at gemcitabine transport, with transfected cells showing a significant increase in drug uptake. nih.gov In some pancreatic cancers, a clear correlation has been found between the expression of another transporter, hCNT1, and gemcitabine influx and cytotoxicity. mdpi.com Disrupted expression of hENT2, which transports gemcitabine with lower affinity than hENT1, can also contribute to acquired resistance. nih.govnih.gov
Table 1: Impact of Nucleoside Transporter Downregulation on Gemcitabine Resistance
| Transporter | Role in Gemcitabine Transport | Consequence of Downregulation | Supporting Findings |
|---|---|---|---|
| hENT1 | Primary transporter for gemcitabine into pancreatic cancer cells. researchgate.netnih.gov | Reduced intracellular drug concentration, leading to chemoresistance. nih.govnih.gov | Low tumor expression is linked to poor survival in patients. nih.gov 50% protein reduction increased resistance. aacrjournals.org |
| hCNT3 | Contributes to gemcitabine uptake. researchgate.net | Decreased gemcitabine influx and sensitivity. nih.gov | A clear correlation exists between hCNT3 downregulation and gemcitabine toxicity. nih.gov |
| hCNT1 | Mediates gemcitabine uptake to a minor extent. researchgate.net | Associated with gemcitabine resistance in some cancer cells. mdpi.com | Reduced expression in pancreatic tumors correlated with decreased gemcitabine influx. mdpi.com |
| hENT2 | Transports gemcitabine with lower affinity compared to hENT1. nih.gov | Contributes to acquired chemoresistance. nih.gov | Inactivation of both hENT1 and hENT2 significantly reduces gemcitabine uptake and sensitivity. nih.gov |
Upregulation of Efflux Pumps (e.g., ABC transporters like MRP5)
While reduced uptake is one side of the transport problem, increased efflux, or the active removal of the drug from the cell, is the other. This process is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov These proteins act as cellular pumps, using the energy from ATP hydrolysis to expel a wide range of substances, including chemotherapeutic agents and their metabolites.
Multidrug resistance protein 5 (MRP5), also known as ABCC5, has been specifically implicated in gemcitabine resistance. nih.govnih.gov MRP5 is thought to export phosphorylated metabolites of gemcitabine out of the cell. nih.gov Studies have shown that overexpression of MRP5 in cancer cells renders them more resistant to gemcitabine, while silencing MRP5 expression makes them more sensitive. nih.gov For example, in pancreatic cancer cells with acquired resistance, MRP5 protein levels were found to be upregulated by as much as 3 to 3.5-fold. nih.gov This upregulation has been observed in various cancer types, including pancreatic, prostate, and breast cancer, and is often associated with a poor prognosis. nih.govfrontiersin.org The use of an MRP5 inhibitor was shown to significantly enhance the cytotoxicity of gemcitabine in pancreatic cancer cells that overexpressed MRP5. nih.gov Other ABC transporters, such as ABCC3 and ABCC10, may also be involved, suggesting that reversing this type of resistance might require broad-based efflux inhibition. nih.govnih.gov
Modifications in Intracellular Metabolism
Once inside the cell, gemcitabine is a prodrug that must undergo a series of metabolic transformations to become pharmacologically active. nih.gov Conversely, it is also subject to inactivation by cellular enzymes. The balance between these activating and inactivating pathways is a crucial determinant of drug efficacy, and shifts in this balance are a major source of resistance. iiarjournals.org
Decreased Deoxycytidine Kinase (dCK) Expression or Activity
The critical, rate-limiting first step in gemcitabine's activation is its phosphorylation into gemcitabine monophosphate (dFdCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.gov Consequently, a reduction in the expression or activity of dCK is one of the most well-established mechanisms of gemcitabine resistance. mdpi.comnih.gov
Inactivation of dCK has been identified as a crucial mechanism in acquired gemcitabine resistance across multiple cancer types, including pancreatic, bladder, and colon cancer. nih.govnih.govnih.goviiarjournals.org Studies have shown that gemcitabine-resistant cancer cell lines often display robust decreases in dCK mRNA and protein levels. aacrjournals.orgnih.gov For instance, a 70% reduction in dCK protein was shown to induce significant resistance to gemcitabine. aacrjournals.org Conversely, re-expressing dCK in these resistant cells can restore their sensitivity to the drug. nih.govnih.gov The clinical relevance of this is highlighted by findings that low dCK expression in tumors is associated with a poorer prognosis for patients receiving gemcitabine-based chemotherapy. mdpi.com
Increased Inactivating Enzyme Activity (e.g., CDA, DCTD, 5'-NT)
While dCK activates gemcitabine, other enzymes work to inactivate it, effectively clearing the drug from the cell. An upregulation in the activity of these enzymes can create a powerful resistance mechanism.
Cytidine (B196190) Deaminase (CDA): This enzyme is the primary catalyst for the deamination of gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). nih.gov Increased CDA activity leads to a lower intracellular concentration of active gemcitabine. nih.gov Some studies have demonstrated a correlation between high CDA activity and gemcitabine resistance in pancreatic cancer patients. nih.gov The inactive metabolite dFdU can also compete with gemcitabine for cellular uptake via nucleoside transporters, further contributing to resistance. nih.gov
Deoxycytidylate Deaminase (DCTD): This enzyme can also inactivate gemcitabine, but it acts on the monophosphorylated form, dFdCMP, deaminating it to an inactive uridine (B1682114) monophosphate analog. nih.gov
5'-Nucleotidases (5'-NT): These enzymes, particularly cytosolic 5'-nucleotidase 1A (NT5C1A), contribute to resistance by dephosphorylating dFdCMP back to the parent nucleoside, gemcitabine, preventing its further activation. nih.govnih.gov Overexpression of NT5C1A has been observed in a large subgroup of pancreatic cancer patients and has been shown to increase gemcitabine resistance by reducing the intracellular levels of the ultimate active metabolite, dFdCTP. nih.gov
Table 2: Key Enzymes in Gemcitabine Metabolism and Resistance
| Enzyme | Function | Role in Resistance |
|---|---|---|
| Deoxycytidine Kinase (dCK) | Catalyzes the first and rate-limiting step of gemcitabine activation (dFdC → dFdCMP). nih.gov | Decreased expression or inactivating mutations prevent drug activation. mdpi.comnih.gov |
| Cytidine Deaminase (CDA) | Inactivates gemcitabine by converting it to dFdU. nih.gov | Increased activity reduces the concentration of active gemcitabine. nih.gov |
| Deoxycytidylate Deaminase (DCTD) | Inactivates gemcitabine monophosphate (dFdCMP). nih.gov | Increased activity prevents the formation of active metabolites. |
| 5'-Nucleotidase (5'-NT) | Dephosphorylates dFdCMP back to gemcitabine. nih.govnih.gov | Increased activity reverses the initial activation step. nih.gov |
Aberrant Deoxyribonucleotide Triphosphate (dNTP) Pool Regulation
The active form of gemcitabine, gemcitabine triphosphate (dFdCTP), exerts its primary cytotoxic effect by competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA. Therefore, the intracellular concentration and balance of the entire deoxyribonucleotide triphosphate (dNTP) pool are critical for gemcitabine's efficacy. nih.govnih.gov
Healthy cells tightly regulate their dNTP pools to ensure fidelity during DNA replication. nih.gov Cancer cells often have dysregulated dNTP metabolism. nih.govresearchgate.net Resistance to gemcitabine can arise from mechanisms that alter the dNTP pool in a way that counteracts the drug's effect. For example, an increase in the synthesis of dCTP can create more competition for dFdCTP, reducing the likelihood of the fraudulent nucleotide being incorporated into DNA. nih.gov Gemcitabine itself influences the dNTP pool by inhibiting ribonucleotide reductase (RNR), the enzyme responsible for producing deoxyribonucleotides. nih.govresearchgate.net However, cancer cells can develop resistance by increasing nucleotide synthesis pathways, thereby overcoming the inhibitory effect of gemcitabine and restoring the dNTP pools necessary for survival. nih.gov The complex interplay between gemcitabine's effect on dNTP levels and the cell's adaptive responses is a key area of resistance research. researchgate.net
Enhanced DNA Repair and Tolerance Mechanisms
A primary axis of resistance to gemcitabine triphosphate involves the upregulation of cellular machinery dedicated to DNA repair and damage tolerance. After dFdCTP is incorporated into a new DNA strand, the cell can activate various repair pathways to excise the fraudulent nucleotide and restore DNA integrity, thereby mitigating the drug's lethal effect.
The central mechanism of gemcitabine triphosphate's cytotoxicity is its function as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. nih.govnih.gov Once incorporated, the unique difluoro-substitution on the sugar moiety of gemcitabine creates a "masked" chain termination. After the fraudulent nucleotide is added, DNA polymerase can add one more deoxynucleotide before synthesis is halted. oaepublish.com This stalls the replication fork, triggering DNA damage responses and apoptosis. nih.gov
Resistance can emerge through functional alterations in DNA polymerases that affect this interaction. While specific mutations leading to altered fidelity are a complex area of study, functional resistance can be achieved if DNA polymerases exhibit a decreased affinity for dFdCTP or an enhanced ability to extend the DNA strand after its incorporation. Kinetic studies with human mitochondrial DNA polymerase γ have shown that while the enzyme incorporates dFdCTP, the subsequent extension of the primer is significantly slowed. nih.gov Furthermore, the fidelity of the polymerase at these pause sites can decrease, increasing the potential for mutations. nih.gov Cells with polymerases that can more efficiently bypass the incorporated dFdCTP or that have a proofreading function less inhibited by the analog would possess a distinct survival advantage. For instance, the proofreading 3'–5' exonuclease activity of human DNA polymerase ε has been shown to be largely incapable of removing an incorporated gemcitabine monophosphate (dFdCMP), highlighting the importance of this "masked termination" to the drug's effect. nih.gov
Cancer cells can counteract gemcitabine-induced DNA damage by upregulating specific nucleases that can identify and remove the incorporated drug. This excision repair is a direct mechanism of resistance.
Mre11 Exonuclease: Research has identified the Mre11 nuclease as a key player in gemcitabine resistance. nih.govnih.gov Specifically, the 3' to 5' exonuclease activity of Mre11 is capable of removing gemcitabine from the nascent strand of DNA during replication. nih.govbangor.ac.ukresearchgate.net This excision allows for the continuation of DNA synthesis and promotes cell survival. nih.govnih.gov Studies have demonstrated that inhibiting the exonuclease function of Mre11, for example with the small molecule inhibitor mirin (B157360), sensitizes cancer cells to gemcitabine and leads to higher levels of the drug remaining in the genomic DNA. bangor.ac.uk This highlights a direct role for Mre11 exonuclease activity in promoting replication progression and resistance. nih.gov
Apurinic/Apyrimidinic Endonuclease 1 (APE1): APE1 is a critical enzyme in the base excision repair (BER) pathway. nih.govnih.gov Studies in pancreatic cancer cells have shown that treatment with gemcitabine induces an increase in both the protein levels and the endonuclease activity of APE1. nih.govnih.gov This suggests that the upregulation of APE1 is an adaptive cellular response to facilitate the repair of gemcitabine-induced DNA damage, thereby contributing to resistance. nih.gov Impairing APE1 function, for instance through the use of antisense oligonucleotides, has been shown to significantly enhance the toxicity of gemcitabine in resistant pancreatic cancer cells. nih.gov While gemcitabine itself is a poor substrate for APE1's exonuclease activity, the enzyme's role in the broader DNA damage response makes its upregulation a relevant resistance mechanism. aacrjournals.org
| Enzyme | Function in Resistance | Effect of Inhibition | Supporting Findings |
|---|---|---|---|
| Mre11 | Removes incorporated gemcitabine from nascent DNA via 3' to 5' exonuclease activity. nih.govnih.gov | Increases cellular sensitivity to gemcitabine. bangor.ac.uk | Inhibition with mirin or genetic deficiency in Mre11 nuclease function leads to increased genomic gemcitabine levels and drug sensitivity. bangor.ac.uk |
| APE1 (Apurinic/apyrimidinic Endonuclease 1) | Upregulated in response to gemcitabine, likely as an adaptive response to repair DNA damage. nih.govnih.gov | Enhances gemcitabine toxicity in resistant cells. nih.gov | Gemcitabine treatment increases APE1 protein levels and endonuclease activity in pancreatic cancer cells. nih.gov |
DNA ligase I is an essential enzyme responsible for joining Okazaki fragments during DNA replication and sealing single-strand breaks during DNA repair. nih.gov After gemcitabine-induced replication fork stalling, the cell's repair machinery is activated. Research indicates that treatment with gemcitabine leads to a several-fold increase in the levels of DNA ligase I in various tumor cell lines. This increase corresponds with an arrest of the cell cycle in the S-phase, suggesting that elevated DNA ligase I may play a crucial role in repairing the DNA damage caused by these stalled replication forks.
More recent findings in pancreatic ductal adenocarcinoma (PDAC) have further solidified this link. A specific circular RNA, hsa_circ_0007919, was found to be highly expressed in gemcitabine-resistant tissues. nih.gov This circular RNA promotes resistance by directly enhancing the transcription of DNA ligase I (LIG1). It achieves this by recruiting the transcription factors FOXA1 and TET1 to the LIG1 promoter, which enhances its expression. nih.gov The resulting increase in LIG1 boosts the cell's DNA damage repair capacity, allowing it to better survive gemcitabine treatment. nih.gov Silencing this circular RNA or LIG1 itself can re-sensitize resistant cells to gemcitabine.
Activation of Cell Survival and Proliferation Pathways
Beyond directly repairing DNA damage, cancer cells can develop resistance to gemcitabine triphosphate by activating intracellular signaling pathways that promote survival and proliferation. These pathways can override the pro-apoptotic signals initiated by DNA damage, allowing the cell to continue to grow despite the presence of the drug.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. mdpi.com Aberrant activation of this pathway is a common feature in many cancers and has been strongly implicated in gemcitabine resistance. nih.goviiarjournals.org
Studies have shown that gemcitabine-resistant cancer cells often exhibit higher basal levels of phosphorylated (activated) ERK (pERK). bohrium.com Moreover, treatment with gemcitabine can itself induce the phosphorylation of ERK, which may function as a protective feedback mechanism for the cancer cell. mdpi.combohrium.com This activation of the MAPK/ERK pathway protects cancer cells from chemotherapy-induced apoptosis. bohrium.com Consequently, inhibiting this pathway has proven to be an effective strategy to overcome resistance. The use of MEK inhibitors (which act upstream of ERK), such as U0126, can reverse gemcitabine resistance and restore the drug's cytotoxic effects in pancreatic cancer cell lines. iiarjournals.orgbohrium.com This confirms that the ERK signaling pathway is a critical component of the chemoresistance phenotype. iiarjournals.org
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another fundamental signaling network that governs cell survival, proliferation, and metabolism. nih.govspandidos-publications.com Its activation is a well-documented mechanism of resistance to gemcitabine in various cancers, including breast and pancreatic cancer. spandidos-publications.comnih.govresearchgate.net
In gemcitabine-resistant cells, this pathway is often hyperactivated, as evidenced by increased levels of phosphorylated Akt (p-Akt) and downstream effectors like phosphorylated mTOR (p-mTOR) and p-p70S6K. nih.govnih.gov This sustained signaling promotes cell proliferation and survival, directly counteracting the apoptotic pressure from gemcitabine. nih.gov Research has shown that gemcitabine treatment can paradoxically lead to an increase in p-Akt levels, suggesting an adaptive resistance mechanism. aacrjournals.org
Crucially, inhibition of the PI3K/Akt/mTOR pathway can re-sensitize resistant cells to gemcitabine. The use of PI3K inhibitors (e.g., LY294002, HS-104) or dual PI3K/mTOR inhibitors (e.g., BEZ235) in combination with gemcitabine has been shown to synergistically enhance anticancer activity by reversing resistance and increasing apoptosis. spandidos-publications.comnih.govaacrjournals.org Interestingly, there appears to be a negative feedback loop between the PI3K/Akt and MAPK pathways; inhibiting one can sometimes lead to the upregulation of the other, highlighting the complexity of these resistance networks. nih.govnih.gov
| Pathway | Key Proteins (Activated Forms) | Cellular Outcome of Activation | Effect of Inhibition |
|---|---|---|---|
| MAPK/ERK | p-ERK1/2 | Protects from chemotherapy-induced apoptosis; promotes cell survival. bohrium.com | Reverses gemcitabine resistance; restores cytotoxic effects. iiarjournals.orgbohrium.com |
| PI3K/Akt/mTOR | p-Akt, p-mTOR, p-p70S6K | Promotes cell proliferation and survival; counteracts apoptosis. nih.govnih.gov | Re-sensitizes cells to gemcitabine; enhances apoptosis. spandidos-publications.comaacrjournals.org |
Involvement of Hedgehog, Notch, and Wnt Signaling Pathways
Developmental signaling pathways, including Hedgehog (Hh), Notch, and Wnt, which are crucial during embryonic development and for the regulation of somatic stem cells, can be reactivated in cancer cells, contributing to resistance to gemcitabine triphosphate. nih.goviu.edu The aberrant activation of these pathways can lead to the inactivation of apoptotic pathways, increased expression of drug efflux pumps, and the activation of cancer stem cells (CSCs), all of which contribute to gemcitabine resistance. nih.goviu.edu
Hedgehog (Hh) Signaling Pathway:
The Hedgehog pathway is essential for embryonic development, tissue polarity, and the maintenance of stem cell populations. nih.gov In the absence of Hh ligands, the receptor Patched1 (PTCH1) inhibits the function of Smoothened (SMO), a key signal transducer. nih.govnih.gov Upon binding of Hh ligands (Sonic hedgehog, Indian hedgehog, or Desert hedgehog) to PTCH1, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). nih.govnih.gov These transcription factors then translocate to the nucleus and activate target genes. nih.gov
Reactivation of the Hh pathway is implicated in gemcitabine resistance in several cancers. nih.govnih.gov For instance, the drug efflux transporter ABCB2 is a downstream target of Sonic hedgehog (Shh) signaling, and its increased expression can confer gemcitabine resistance in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov Furthermore, Hh signaling is thought to be critical for maintaining a subpopulation of cells with stem cell-like properties, which are inherently more resistant to chemotherapy. nih.gov Several molecules, such as heme oxygenase-1 (HO-1), mitogen-activated protein kinase 10 (MAP3K10), and eukaryotic translation initiation factor 5A (EIF5A), have been shown to increase gemcitabine resistance by activating the Hh pathway. nih.gov Conversely, TET1 and CHL1 can reverse gemcitabine resistance by downregulating this pathway. nih.gov
Notch Signaling Pathway:
The Notch signaling pathway is a critical regulator of cell fate decisions and has been implicated in the acquisition of an epithelial-to-mesenchymal transition (EMT) phenotype in drug-resistant cancer cells. nih.gov Upregulation of Notch-2 and its ligand Jagged-1 has been observed in gemcitabine-resistant pancreatic cancer cells. nih.govnih.gov Downregulation of Notch signaling through siRNA has been shown to partially reverse the EMT phenotype and increase sensitivity to gemcitabine. nih.goviiarjournals.org
Activation of the Notch pathway can reduce the therapeutic response to various anticancer agents, including gemcitabine. nih.gov Studies have shown that gemcitabine treatment can lead to the enrichment of a subpopulation of pancreatic cancer cells with activated Notch1 signaling. nih.gov Inhibition of Notch signaling, for example, through the use of γ-secretase inhibitors like DAPT, can abolish gemcitabine-induced expression of Notch1 intracellular domain (NICD1) and subsequently impair the upregulation of stemness markers. nih.gov This suggests that targeting the Notch pathway is a viable strategy to overcome gemcitabine resistance. nih.gov
Wnt Signaling Pathway:
The Wnt signaling pathway plays a significant role in cell proliferation, tumorigenesis, and the regulation of autophagy. iu.edunih.gov The binding of Wnt ligands to Frizzled (FZD) receptors can initiate a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. iu.edunih.gov
Aberrant activation of the Wnt/β-catenin pathway has been observed in many tumors and is linked to gemcitabine resistance. nih.govnih.gov In some contexts, activation of the Wnt/β-catenin pathway can reverse gemcitabine resistance by attenuating Beclin-1-mediated autophagy and enhancing gemcitabine-induced apoptosis. nih.gov Conversely, in other scenarios, gemcitabine treatment itself can activate the Wnt/β-catenin pathway, contributing to resistance. nih.gov Therefore, inhibiting this pathway by targeting key components like β-catenin and KRAS has been proposed as a therapeutic strategy to overcome gemcitabine resistance in pancreatic cancer. nih.gov
| Signaling Pathway | Key Components | Role in Gemcitabine Resistance |
| Hedgehog (Hh) | Shh, Ihh, Dhh, PTCH1, SMO, GLI1/2/3 | Upregulation of drug efflux pumps (ABCB2), maintenance of cancer stem cells. nih.govnih.gov |
| Notch | Notch receptors (1-4), Ligands (Jagged, Delta-like), γ-secretase | Promotion of EMT, enrichment of cancer stem-like cells, inactivation of apoptotic pathways. nih.goviiarjournals.orgnih.gov |
| Wnt/β-catenin | Wnt ligands, Frizzled receptors, β-catenin, GSK-3β, Axin, APC | Regulation of autophagy, cell proliferation, and apoptosis. nih.govnih.gov |
Contributions from the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in modulating the response to chemotherapy, including gemcitabine. The TME is a complex ecosystem comprising various cell types and non-cellular components that can either promote or inhibit tumor progression and drug resistance.
Stromal cells, such as pancreatic stellate cells (PSCs) in pancreatic cancer, are key components of the TME and contribute significantly to the dense stromal barrier that is a hallmark of many solid tumors. nih.gov This dense stroma can physically impede drug delivery to cancer cells.
Furthermore, stromal cells can secrete various factors that promote chemoresistance. One significant mechanism is the secretion of native nucleosides, such as deoxycytidine. Gemcitabine, as a nucleoside analog, competes with natural nucleosides for uptake and metabolic activation by cancer cells. An increased concentration of deoxycytidine in the TME can outcompete gemcitabine for transport into the cell and for phosphorylation by deoxycytidine kinase (dCK), the rate-limiting enzyme in gemcitabine's activation. nih.gov This competition reduces the intracellular levels of the active gemcitabine triphosphate (dFdCTP), thereby diminishing its cytotoxic effects. nih.gov
The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. In the context of cancer, the ECM is often extensively remodeled, leading to increased stiffness and altered composition. This modulated ECM can contribute to gemcitabine resistance through several mechanisms.
The dense ECM can act as a physical barrier, limiting the diffusion and penetration of gemcitabine into the tumor mass. This results in suboptimal drug concentrations reaching the cancer cells, allowing for the survival and proliferation of resistant clones. Additionally, signaling pathways initiated by the interaction of cancer cells with the altered ECM can promote cell survival and pro-resistance phenotypes.
Cellular Phenotypic Adaptations
Cancer cells can undergo phenotypic changes that confer resistance to chemotherapeutic agents like gemcitabine. These adaptations often involve the acquisition of stem-like properties and changes in cellular morphology and behavior.
Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth and recurrence. nih.gov CSCs are often inherently resistant to conventional chemotherapies, including gemcitabine. nih.goviiarjournals.org Several mechanisms contribute to the chemoresistance of CSCs, including their relative quiescence, high expression of drug efflux pumps (such as ABC transporters), and enhanced DNA damage repair capacity. nih.gov
Gemcitabine treatment can inadvertently enrich the population of CSCs. nih.govnih.gov By eliminating the more sensitive, bulk tumor cells, gemcitabine can select for the pre-existing resistant CSCs, leading to tumor relapse. Furthermore, some studies suggest that gemcitabine treatment itself can induce a stem-like phenotype in cancer cells, further contributing to acquired resistance. nih.gov The activation of developmental signaling pathways like Hedgehog and Notch is closely linked to the maintenance and expansion of the CSC population. nih.goviiarjournals.org
Epithelial-to-mesenchymal transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and polarity and acquire a migratory and invasive mesenchymal phenotype. EMT is increasingly recognized as a key driver of cancer progression, metastasis, and drug resistance. nih.govnih.gov
Gemcitabine-resistant cancer cells often exhibit an EMT phenotype, characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as Vimentin (B1176767) and ZEB1. nih.govnih.gov The acquisition of this phenotype is associated with increased resistance to apoptosis and enhanced migratory and invasive capabilities. nih.gov
The activation of signaling pathways like Notch is mechanistically linked to the induction of EMT in the context of gemcitabine resistance. nih.govnih.goviiarjournals.org For instance, gemcitabine-resistant pancreatic cancer cells with an EMT phenotype show high upregulation of Notch-2 and Jagged-1. nih.gov Partial reversal of the EMT phenotype has been observed upon downregulation of Notch signaling, leading to increased gemcitabine sensitivity. nih.goviiarjournals.org This highlights the intricate connection between signaling pathways, cellular plasticity, and the development of chemoresistance.
| Cellular Adaptation | Key Features | Contribution to Gemcitabine Resistance |
| Cancer Stem Cells (CSCs) | Self-renewal, differentiation, quiescence, high expression of ABC transporters. nih.govnih.gov | Inherent resistance to chemotherapy, enrichment of resistant population after treatment. nih.goviiarjournals.orgnih.gov |
| Epithelial-to-Mesenchymal Transition (EMT) | Loss of epithelial markers (E-cadherin), gain of mesenchymal markers (Vimentin, ZEB1), increased motility. nih.govnih.gov | Increased resistance to apoptosis, enhanced cell survival. nih.govnih.govnih.gov |
Preclinical Research Methodologies and Models for Investigating Gemcitabine Triphosphate
In vitro Cellular Models
In vitro models provide a fundamental platform for the initial investigation of the cytotoxic effects and cellular pharmacology of gemcitabine (B846) triphosphate. nih.gov These models allow for high-throughput screening and detailed mechanistic studies at the cellular and molecular level.
A wide array of human cancer cell lines derived from various tumors serves as the primary tool for studying gemcitabine triphosphate's activity. These lines, which can be cultured indefinitely, offer a consistent and reproducible system for assessing anticancer effects. The choice of cell line is often dictated by the clinical indications for gemcitabine, with a strong focus on pancreatic, non-small-cell lung, and biliary tract cancers. nih.govmdpi.com
For instance, in pancreatic cancer research, cell lines such as AsPC-1, BxPC-3, MiaPaCa-2, and Panc-1 are commonly employed. proquest.comnih.gov Studies using these lines have been instrumental in determining the metabolic pathway of gemcitabine to its active triphosphate form and its subsequent incorporation into DNA, leading to cell cycle arrest and apoptosis. nih.govnih.gov Similarly, non-small-cell lung cancer (NSCLC) cell lines like H460 are used to evaluate the efficacy of novel delivery systems for gemcitabine triphosphate. nih.govnih.gov Leukemia cell lines have also been crucial in establishing the kinetic parameters of gemcitabine triphosphate formation and elimination. researchgate.net
The sensitivity to gemcitabine can vary significantly across different cell lines, reflecting the heterogeneity observed in patients. For example, studies on biliary tract cancer (BTC) cell lines revealed a range of sensitivities, with some lines being effective targets for gemcitabine while others showed inherent resistance. mdpi.com This differential sensitivity is often linked to the expression levels of nucleoside transporters and activating enzymes like deoxycytidine kinase. nih.govspandidos-publications.com
Table 1: Examples of Cancer Cell Lines Used in Gemcitabine Research
| Cell Line | Cancer Type | Key Research Application | Reference(s) |
|---|---|---|---|
| AsPC-1 | Pancreatic Cancer | Development of resistant cell lines; studying epithelial-to-mesenchymal transition (EMT). | proquest.comproquest.com |
| BxPC-3 | Pancreatic Cancer | Evaluating nanoparticle delivery systems; investigating drug co-localization. | nih.govnih.gov |
| MiaPaCa-2 | Pancreatic Cancer | Comparing in vitro and in vivo drug response; investigating resistance. | plos.org |
| H460 | Non-Small-Cell Lung Cancer | Testing efficacy of nanoparticle-encapsulated gemcitabine triphosphate. | nih.gov |
| KKU-M139 | Cholangiocarcinoma | Establishment of gemcitabine-resistant cell lines. | spandidos-publications.com |
| KKU-M214 | Cholangiocarcinoma | Characterization of multidrug resistance mechanisms. | spandidos-publications.com |
| TC-1 | Lung Cancer (Mouse) | Evaluating anti-tumor activity of nanoparticle formulations in vivo. | nih.gov |
| Capan-1 | Pancreatic Cancer | Investigating drug uptake mechanisms. | nih.gov |
A significant challenge in cancer therapy is the development of chemoresistance. To study the underlying mechanisms, researchers have established gemcitabine-resistant cancer cell lines. This is typically achieved by exposing parental, drug-sensitive cell lines to gradually increasing concentrations of gemcitabine over an extended period. proquest.comspandidos-publications.com
For example, gemcitabine-resistant pancreatic cancer cell lines (L3.6pl GR and AsPC-1 GR) were developed that exhibited a 40- to 50-fold increase in resistance compared to the original cells. proquest.comproquest.com Similarly, cholangiocarcinoma cell lines KKU-M139/GEM and KKU-M214/GEM were found to be 25.88- and 62.31-fold more resistant to gemcitabine, respectively. spandidos-publications.com
Characterization of these resistant lines often reveals distinct molecular and phenotypic changes. Common findings include:
Morphological Alterations : Resistant cells may adopt a more spindle-shaped, fibroblastic appearance with reduced cell-to-cell adhesion. proquest.comproquest.comtandfonline.com
Epithelial-to-Mesenchymal Transition (EMT) : A hallmark of increased aggressiveness, EMT is often observed in resistant cells, characterized by decreased E-cadherin and increased vimentin (B1176767) expression. proquest.comproquest.com
Increased Invasiveness : Gemcitabine-resistant cells frequently show enhanced migration and invasion capabilities in laboratory assays. proquest.comproquest.comtandfonline.com
Altered Gene and Protein Expression : Resistance can be linked to changes in drug metabolism enzymes, such as the induction of cytidine (B196190) deaminase, or alterations in apoptotic pathways and cell signaling molecules like c-Met. proquest.comspandidos-publications.comtandfonline.com
Table 2: Characteristics of Gemcitabine-Resistant Cell Lines
| Characteristic | Observation | Associated Cell Lines | Reference(s) |
|---|---|---|---|
| Resistance Factor | 40-50 fold increase | L3.6pl, AsPC-1 | proquest.comproquest.com |
| Phenotype | Spindle-shaped morphology, increased invasion | L3.6pl, AsPC-1, MP | proquest.comproquest.comtandfonline.com |
| Molecular Changes | Decreased E-cadherin, Increased Vimentin, Nuclear β-catenin | L3.6pl, AsPC-1 | proquest.comproquest.com |
| Signaling Pathways | Activation of c-Met tyrosine kinase | L3.6pl, AsPC-1 | proquest.comproquest.com |
| Drug Metabolism | Induction of cytidine deaminase (CDA) mRNA | MP (GR800, GR2000) | tandfonline.com |
Tumors are complex ecosystems composed of cancer cells and various stromal cells, which collectively form the tumor microenvironment (TME). The TME can significantly influence therapeutic response. Co-culture systems, where cancer cells are grown with other cell types like fibroblasts or stellate cells, are used to model these interactions in vitro. researchgate.netnih.gov These models can be "direct," allowing cell-to-cell contact, or "indirect," where cells are separated by a permeable membrane, permitting communication only through secreted factors. nih.gov
In the context of pancreatic cancer, co-culturing pancreatic cancer cells (PCCs) with pancreatic stellate cells (PSCs) has been shown to alter gemcitabine metabolism. researchgate.net Research indicates that in a co-culture setting, the accumulation of the active gemcitabine triphosphate within cancer cells is reduced, while the accumulation of the parent drug, gemcitabine, is higher compared to monocultures. researchgate.net This suggests that interactions within the TME can directly impact the metabolic activation required for the drug's efficacy. Furthermore, these co-culture studies have revealed that the TME can reduce the generation of reactive oxygen species (ROS) in cancer cells, another mechanism contributing to drug resistance. researchgate.net
Biochemical and Molecular Assays
Preclinical investigations into the mechanisms of action of gemcitabine triphosphate rely on a variety of sophisticated biochemical and molecular assays. These techniques allow researchers to quantify the active form of the drug within cells, measure its impact on key enzymatic pathways, and assess its ultimate effects on DNA integrity and cell fate.
Quantification of Intracellular Gemcitabine Triphosphate and Metabolites (e.g., LC-MS/MS)
A cornerstone of preclinical research on gemcitabine is the accurate measurement of its active triphosphate form, gemcitabine triphosphate (dFdCTP), and its primary metabolites within tumor cells and tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. researchgate.net
This powerful analytical technique allows for the simultaneous quantification of gemcitabine, its inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU), and the active dFdCTP from small amounts of biological material, such as 10 mg of tissue. nih.gov The method typically involves homogenizing the tissue, followed by separation of the analytes using techniques like porous graphitic carbon chromatography. nih.gov This enables researchers to study the pharmacokinetics of gemcitabine and its metabolites directly within the target tumor tissue. nih.gov
Studies have shown that LC-MS/MS can achieve a sensitivity for dFdCTP as low as 0.2 ng/mg of tissue, with calibration ranges for gemcitabine and dFdCTP from 0.2 to 50 ng/mg of tissue. nih.gov This level of precision is crucial for understanding the relationship between intracellular drug concentrations and therapeutic efficacy. For instance, research has demonstrated that while there is little intra-tumoral variation in the concentrations of gemcitabine and dFdU, the concentration of the intracellular metabolite dFdCTP can vary, potentially reflecting differences in cellularity within a tumor. nih.gov
The table below summarizes typical calibration ranges and sensitivity of an LC-MS/MS method for quantifying gemcitabine and its metabolites in tumor tissue.
| Analyte | Calibration Range (ng/mg tissue) | Lower Limit of Quantification (ng/mg tissue) |
| Gemcitabine (dFdC) | 0.2 - 50 | 0.2 |
| Gemcitabine Triphosphate (dFdCTP) | 0.2 - 50 | 0.2 |
| 2′,2′-difluorodeoxyuridine (dFdU) | 0.4 - 100 | 0.4 |
This table is based on data from a study developing an LC-MS/MS protocol for quantifying gemcitabine and its metabolites in pancreatic ductal adenocarcinoma tumor tissue. nih.gov
Measurement of Enzyme Activities (dCK, RR, CDA, DNA polymerases, nucleotidases)
The cytotoxic activity of gemcitabine is intricately linked to the activity of several key enzymes. Therefore, assays to measure the activity of these enzymes are critical in preclinical research.
Deoxycytidine Kinase (dCK): As the rate-limiting enzyme in the activation of gemcitabine, dCK activity is a key determinant of its efficacy. nih.govnih.govaacrjournals.org Assays for dCK activity often use a radiolabeled substrate, such as [3H]deoxycytidine, and measure the formation of the phosphorylated product. aacrjournals.org To specifically measure dCK activity, some methods use substrates like [3H]cytarabine, which is not a substrate for mitochondrial thymidine (B127349) kinase 2 (TK2). aacrjournals.org Studies have shown a strong correlation between dCK activity in tumor xenografts and their sensitivity to gemcitabine. aacrjournals.org
Ribonucleotide Reductase (RR): Gemcitabine diphosphate (B83284) (dFdCDP) is a potent inhibitor of RR, an enzyme crucial for the production of deoxyribonucleotides (dNTPs) required for DNA synthesis. clinpgx.orgnih.govresearchgate.net The inhibition of RR leads to a depletion of the cellular dNTP pools, which enhances the incorporation of dFdCTP into DNA. clinpgx.orgnih.gov Assays for RR activity are essential to understand this aspect of gemcitabine's mechanism.
Cytidine Deaminase (CDA): This enzyme is responsible for the deamination and inactivation of gemcitabine to dFdU. clinpgx.orgnih.gov High levels of CDA activity can lead to increased drug resistance. asco.orgnih.gov CDA activity can be measured using spectrophotometric assays with cytidine as a substrate or through HPLC-based methods that directly measure the conversion of gemcitabine to dFdU. tandfonline.com Studies have shown an excellent correlation between these two assay types, particularly when performed in serum or whole blood. tandfonline.com
DNA Polymerases: The active metabolite, dFdCTP, competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into DNA by DNA polymerases. medscape.com Assays measuring the activity of DNA polymerases in the presence of dFdCTP are used to investigate its inhibitory effects on DNA synthesis. acs.org
Nucleotidases: These enzymes can dephosphorylate dFdCTP back to its inactive forms. The activity of nucleotidases can therefore influence the intracellular concentration of the active drug.
The following table provides an example of dCK and CDA activity levels measured in a panel of human tumor xenografts and their correlation with gemcitabine sensitivity.
| Tumor Model | dCK Activity (nmol/h/mg protein) | CDA Activity (nmol/h/mg protein) | Gemcitabine Sensitivity (T/C ratio) |
| PANC-02 (murine pancreas) | 3.3 ± 0.3 | 411 ± 4 | 0.98 |
| BxPC3 (human pancreas) | 18.4 ± 1.2 | 2 ± 2 | 0.02 |
| PANC-01 (human pancreas) | 5.6 ± 0.5 | 10 ± 3 | 0.45 |
| H460 (human NSCLC) | 12.1 ± 0.9 | 5 ± 1 | 0.15 |
| CALU-6 (human NSCLC) | 4.5 ± 0.4 | 8 ± 2 | 0.65 |
| WiDr (human colon) | 9.8 ± 0.7 | 15 ± 4 | 0.25 |
| HNX-22B (human head & neck) | 7.2 ± 0.6 | 20 ± 5 | 0.35 |
| A2780 (human ovary) | 15.3 ± 1.1 | 3 ± 1 | 0.08 |
This table is adapted from a study investigating the predictive value of dCK and CDA levels for gemcitabine sensitivity in vivo. aacrjournals.org T/C ratio represents the tumor volume of treated mice divided by that of control mice, with a lower ratio indicating higher sensitivity.
DNA Incorporation and Strand Termination Assays
A key mechanism of gemcitabine's cytotoxicity is the incorporation of its triphosphate form, dFdCTP, into DNA, which ultimately leads to the termination of DNA chain elongation. researchgate.netnih.gov Assays designed to study these processes are fundamental to understanding its mode of action.
Running start nucleotide incorporation assays are employed to investigate the kinetics of dFdCTP incorporation into a DNA template by DNA polymerases. nih.gov These assays typically use a radiolabeled DNA primer-template, and the elongation of the primer is monitored over time in the presence of dNTPs and dFdCTP. nih.gov The products of the reaction are then separated by techniques like sequencing gel electrophoresis and quantified. nih.gov
These studies have revealed that dFdCTP is an efficient substrate for DNA polymerases and can be incorporated into the growing DNA strand. nih.gov Following its incorporation, the addition of the next nucleotide is significantly hindered, a phenomenon known as "masked chain termination." clinpgx.orgresearchgate.net This is because the presence of the gemcitabine nucleotide at the 3'-end of the primer makes it a poor substrate for further extension by the polymerase. nih.gov Kinetic studies have shown that the incorporation efficiency of the subsequent nucleotide can be reduced by over 200-fold. nih.gov
Furthermore, once incorporated, the gemcitabine nucleotide is difficult to remove by the proofreading 3'–5' exonuclease activity of some DNA polymerases. acs.org This resistance to excision further contributes to the persistence of the DNA damage and the ultimate cytotoxic effect of the drug.
Deoxyribonucleotide Pool Measurements (e.g., using DNA polymerase elongation assay)
Gemcitabine's mechanism of action also involves the perturbation of intracellular deoxyribonucleotide (dNTP) pools. nih.govnih.gov The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, leading to a decrease in the cellular concentrations of dATP, dGTP, and dCTP. clinpgx.orgnih.gov This reduction in the competing natural dNTPs potentiates the incorporation of dFdCTP into DNA. nih.gov
The DNA polymerase elongation assay is a method used to measure the levels of intracellular dNTPs. nih.gov This assay relies on the principle that the rate of DNA synthesis by a DNA polymerase is dependent on the concentration of the dNTPs. By using a known template and measuring the incorporation of a radiolabeled nucleotide, the concentrations of the individual dNTPs in a cell extract can be determined.
Studies using this method have shown that treatment with gemcitabine leads to a concentration-dependent decrease in dATP and dGTP pools, and a smaller decrease in dCTP levels, while dTTP levels may increase. nih.gov It is important to note that dFdCTP itself can interfere with the DNA polymerase elongation assay, and therefore, appropriate controls and modifications to the assay protocol are necessary to obtain accurate measurements in gemcitabine-treated samples. nih.gov
The table below shows the effect of gemcitabine on dNTP pools in various cancer cell lines.
| Cell Line | Treatment | dATP (fold change) | dGTP (fold change) | dCTP (fold change) | dTTP (fold change) |
| A2780 (ovarian) | 1 µM Gemcitabine (4h) | ↓ 3-10 | Undetectable | ↓ <3 | ↑ |
| HT29 (colon) | 1 µM Gemcitabine (4h) | ↓ 3-10 | Undetectable | ↓ <3 | ↑ |
| K562 (leukemia) | 1 µM Gemcitabine (4h) | ↓ 3-10 | Undetectable | ↓ <3 | ↑ |
| H322 (NSCLC) | 1 µM Gemcitabine (4h) | ↓ 3-10 | Undetectable | ↓ <3 | ↑ |
| Lewis Lung (murine lung) | 1 µM Gemcitabine (4h) | ↓ 3-10 | Undetectable | ↓ <3 | ↑ |
This table summarizes findings from a study investigating the interference of gemcitabine triphosphate with dNTP measurements. nih.gov
Cell Cycle Analysis (e.g., flow cytometry)
Gemcitabine is a cell-cycle-specific agent, primarily exerting its effects during the S phase of the cell cycle, which is the phase of DNA synthesis. medscape.comnih.gov Flow cytometry is a widely used technique to analyze the effects of gemcitabine on the cell cycle distribution of a cell population. nih.govnih.gov
In this method, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide. nih.govnih.gov The fluorescence intensity of individual cells is then measured as they pass through a laser beam in a flow cytometer. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. nih.gov
Studies using flow cytometry have consistently shown that treatment with gemcitabine leads to an accumulation of cells in the S phase. nih.govnih.govfrontiersin.org This S-phase arrest is a direct consequence of the inhibition of DNA synthesis caused by the incorporation of dFdCTP into DNA and the depletion of dNTP pools. nih.gov The extent and duration of the S-phase arrest are dependent on the concentration of gemcitabine and the duration of exposure. nih.gov At lower concentrations, the S-phase arrest may be transient, while at higher concentrations, it can be prolonged and ultimately lead to cell death. nih.gov
The table below illustrates the effect of gemcitabine on the cell cycle distribution of pancreatic cancer cells.
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| PK-1 | Control (24h) | 34.14 | 36.67 | - |
| PK-1 | 30 nM Gemcitabine (24h) | 56.48 | 29.57 | - |
| PK-1 | Control (48h) | 38.76 | 41.20 | - |
| PK-1 | 30 nM Gemcitabine (48h) | 61.23 | 38.76 | - |
This table is based on data from a study investigating the effect of gemcitabine on cell cycle arrest in pancreatic cancer cells. nih.gov
Apoptosis Detection Assays (e.g., DNA fragmentation, caspase activation)
The ultimate fate of cancer cells treated with gemcitabine is often apoptosis, or programmed cell death. nih.govnih.gov Several assays are used to detect and quantify apoptosis in preclinical models.
DNA Fragmentation: A hallmark of apoptosis is the cleavage of DNA into smaller fragments. This can be visualized by techniques such as agarose (B213101) gel electrophoresis, which separates DNA fragments based on their size, revealing a characteristic "ladder" pattern in apoptotic cells. Another method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which fluorescently labels the ends of fragmented DNA.
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. nih.govnih.gov The activation of key executioner caspases, such as caspase-3, is a central event in the apoptotic cascade. nih.govnih.gov Caspase activation can be detected by Western blotting, which identifies the cleaved, active forms of the caspases. nih.gov Fluorometric assays that measure the cleavage of specific caspase substrates can also be used to quantify caspase activity. aacrjournals.org Studies have shown that gemcitabine treatment leads to the activation of caspase-3, caspase-8, and caspase-9 in various cancer cell lines. nih.govaacrjournals.org
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (B164497), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for phosphatidylserine and can be fluorescently labeled to detect apoptotic cells by flow cytometry. aacrjournals.org
These assays have demonstrated that gemcitabine induces apoptosis in a time- and concentration-dependent manner. nih.gov The apoptotic effects of gemcitabine are often observed at later time points (e.g., 72-96 hours) following the initial cell cycle arrest. nih.gov
The table below shows the effect of gemcitabine on apoptosis in a multiple myeloma cell line.
| Treatment | % of Cells in Sub-G1 (Apoptotic) |
| Untreated Control | 9.1 ± 0.97 |
| 100 nM Gemcitabine | 28.7 ± 1.67 |
| ZVAD (pan-caspase inhibitor) | - |
| 100 nM Gemcitabine + ZVAD | ~14.4 (50% reduction) |
This table is adapted from a study investigating the role of caspase activation in gemcitabine-induced apoptosis. aacrjournals.orgaacrjournals.org
Computational and Systems Biology Approaches
Computational and systems biology approaches are increasingly being used to integrate complex biological data and to develop predictive models of drug action. These in silico methods offer a powerful means to understand the intricate network of interactions that govern the response to gemcitabine triphosphate and to identify novel therapeutic strategies.
Algorithmic Modeling of Metabolic Pathways
The metabolic pathway of gemcitabine is a complex network of enzymatic reactions that determine the intracellular concentration of its active triphosphate form. Algorithmic modeling provides a framework for quantitatively describing this network and for simulating its dynamic behavior under different conditions.
These models typically represent the metabolic pathway as a system of ordinary differential equations or as a stochastic process, with each reaction being described by its kinetic parameters. The model can then be used to simulate the time course of the concentrations of gemcitabine and its various metabolites, including gemcitabine monophosphate (dFdCMP), gemcitabine diphosphate (dFdCDP), and gemcitabine triphosphate (dFdCTP). nih.gov
An algorithmic model of gemcitabine's mechanism of action has been proposed and verified against experimental data. nih.gov This model indicates that the inhibitory interactions within the metabolic network play a key role in determining the efficacy of the drug. nih.gov Specifically, the model highlights the importance of the inhibition of deoxycytidine kinase (dCK) by deoxycytidine triphosphate (dCTP) and the inhibition of ribonucleotide reductase (RR) by gemcitabine diphosphate (dFdCDP). nih.gov The former modulates the rate-limiting step of gemcitabine activation, while the latter leads to a depletion of the dCTP pool, which in turn enhances the incorporation of gemcitabine triphosphate into DNA. nih.gov
Predictive Modeling of Cellular Responses
Predictive modeling of cellular responses to gemcitabine aims to forecast how a tumor will respond to treatment based on its specific molecular and cellular characteristics. These models can integrate data from various sources, including gene and protein expression profiles, to generate a predictive score or classification.
A significant challenge in predicting the response to gemcitabine is the discrepancy often observed between in vitro chemosensitivity and in vivo tumor response. plos.orgnih.gov Mathematical models have been developed to bridge this gap by incorporating factors that are present in the in vivo tumor microenvironment but are absent in standard in vitro culture conditions. plos.orgnih.gov These models can simulate tumor growth and response to treatment by considering variables such as the spatial diffusion gradients of oxygen and nutrients, which are influenced by the inefficient vascularization and dense stroma characteristic of many tumors. plos.orgnih.gov
By extracting parameters from in vitro cytotoxicity experiments and combining them with data on tumor vascularization, these models can predict the in vivo drug response more accurately than would be possible from in vitro data alone. plos.orgnih.gov For example, such a model was able to predict that pancreatic tumors would be largely resistant to gemcitabine treatment in vivo, a finding that was confirmed by experiments in mouse models, despite the fact that the cancer cells showed sensitivity to the drug in vitro. plos.orgnih.gov This highlights the critical role of the tumor microenvironment as a barrier to effective drug delivery and action.
These predictive models can also incorporate molecular data to enhance their accuracy. For instance, a model combining the mRNA expression levels of four key genes (hENT1, dCK, RRM1, and RRM2) into a predictive ratio has been shown to correlate with gemcitabine sensitivity in pancreatic cancer cell lines. nih.gov Such integrated experimental and computational approaches have the potential to improve our understanding of cancer behavior and response to chemotherapy, and to aid in the optimization of treatment strategies. plos.orgnih.gov
Emerging Research Avenues and Future Directions for Gemcitabine Triphosphate
Development of Novel Analogs Targeting Specific Molecular Interactions
A significant area of research is the chemical modification of gemcitabine (B846) to create novel prodrugs and analogs that can bypass common resistance mechanisms and exhibit enhanced stability and tumor targeting. nih.govnih.gov These modifications are designed to circumvent issues such as poor cellular uptake, rapid metabolic inactivation, and inefficient phosphorylation. nih.govnih.gov
One promising approach involves the creation of lipophilic prodrugs of gemcitabine. By increasing the lipophilicity, these analogs can more easily cross cell membranes, bypassing the reliance on nucleoside transporters which are often downregulated in resistant cells. nih.gov For instance, 4-(N)-stearoyl-gemcitabine (4NSG), a more stable and lipophilic derivative, has been synthesized to improve upon gemcitabine's short plasma half-life and rapid metabolism. nih.gov Similarly, other lipophilic derivatives have been developed by linking different alkyl chains to gemcitabine. nih.gov
Another innovative strategy is the development of phosphoramidate (B1195095) prodrugs, such as NUC-1031. This analog is designed to bypass both the need for nucleoside transporters for cellular entry and the crucial initial phosphorylation step by deoxycytidine kinase (dCK), a frequent point of failure in gemcitabine resistance. nih.gov Furthermore, NUC-1031 is not a substrate for cytidine (B196190) deaminase (CDA), the enzyme responsible for inactivating gemcitabine. nih.gov Similarly, NUC050, a vitamin E phosphate (B84403) nucleoside prodrug, is engineered to bypass resistance associated with both nucleoside transporters and dCK deficiency. nih.gov
Peptide-drug conjugates represent another frontier. By attaching gemcitabine to cell-penetrating peptides (CPPs), researchers aim to enhance its intracellular delivery. semanticscholar.orgmdpi.com Studies have shown that conjugating gemcitabine with specific CPPs can lead to a substantial increase in cancer cell growth inhibition compared to the parent drug alone. semanticscholar.org
These novel analogs are designed not just for improved delivery but also for specific molecular interactions once inside the cell, aiming for more potent and targeted anticancer activity. nih.goveurekaselect.com The goal is to develop next-generation nucleoside analogs that can overcome the key liabilities of gemcitabine, ultimately leading to more durable patient responses. nih.gov
Strategies for Overcoming Resistance Mechanisms
The development of resistance to gemcitabine is a multifaceted problem, involving a complex interplay of genetic, epigenetic, and microenvironmental factors. nih.govnih.gov Researchers are actively investigating a variety of strategies aimed at counteracting these resistance mechanisms to restore or enhance the sensitivity of cancer cells to gemcitabine triphosphate.
Targeting Nucleoside Transporters
The entry of the hydrophilic gemcitabine molecule into cancer cells is predominantly mediated by specific membrane proteins, particularly the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov A common mechanism of resistance is the downregulation or functional loss of these transporters, which limits the intracellular concentration of gemcitabine available for conversion to its active triphosphate form. nih.govnih.gov
Research has demonstrated a clear link between low hENT1 expression and poor outcomes in patients treated with gemcitabine. nih.govnih.gov Furthermore, the process of epithelial-mesenchymal transition (EMT), which is associated with increased malignancy and drug resistance, has been shown to decrease hENT1 expression and its proper localization to the cell membrane, thereby reducing gemcitabine transport. aacrjournals.org
To overcome this resistance mechanism, several strategies are being explored. One major approach is the development of prodrugs that can bypass the need for hENTs. nih.govnih.gov Lipophilic analogs of gemcitabine, for example, are designed to enter cells via passive diffusion across the cell membrane rather than relying on transporter-mediated uptake. nih.gov Similarly, nanoparticle-based delivery systems are being developed to carry gemcitabine or its active metabolites directly into tumor cells, independent of transporter expression. nih.govnih.gov Encapsulating gemcitabine triphosphate (GTP) into lipid-calcium-phosphate (LCP) nanoparticles is one such novel platform designed for systemic delivery, bypassing both transport and phosphorylation requirements. nih.gov Another strategy involves co-administering gemcitabine with agents that can modulate transporter expression or function, although this remains a complex challenge.
Modulating Metabolizing Enzymes
Once inside the cell, gemcitabine must undergo a series of phosphorylations to become the active gemcitabine triphosphate (dFdCTP), a process that is often dysregulated in resistant tumors. nih.govnih.gov Conversely, the drug can be inactivated by enzymatic deamination. frontiersin.org Modulating the activity of these key metabolizing enzymes is a critical strategy for overcoming resistance.
The initial and rate-limiting step in gemcitabine's activation is its phosphorylation to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK). nih.govnih.gov Downregulation of dCK is a well-established mechanism of gemcitabine resistance. nih.gov Strategies to circumvent this include the use of prodrugs like NUC-1031, which deliver a pre-phosphorylated form of gemcitabine into the cell, thereby bypassing the need for dCK activation. nih.gov
Another key enzyme is ribonucleotide reductase (RRM1), which is inhibited by gemcitabine diphosphate (B83284) (dFdCDP). nih.gov Overexpression of RRM1 is frequently observed in gemcitabine-resistant tumors and is associated with poorer clinical outcomes. nih.govnih.govplos.org High levels of RRM1 can dilute the effect of the drug. Consequently, targeting RRM1 has become an attractive therapeutic strategy. Research has shown that downregulating RRM1 expression using small interfering RNA (siRNA) can sensitize resistant cancer cells to gemcitabine and inhibit tumor growth. nih.gov Cytoplasmic activation of RRM1 has been identified as an acute response to gemcitabine exposure that contributes to drug resistance, making it a potential therapeutic target. nih.govplos.org
The enzyme cytidine deaminase (CDA) rapidly metabolizes gemcitabine into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). frontiersin.org High CDA activity can therefore lead to resistance. The tumor microenvironment can influence CDA expression; for example, tumor-infiltrating macrophages have been shown to upregulate CDA in pancreatic cancer cells, contributing to chemoresistance. nih.govfrontiersin.org Strategies to overcome this include the development of CDA inhibitors to be co-administered with gemcitabine or the use of gemcitabine analogs that are not substrates for CDA. nih.gov
Inhibiting DNA Repair Pathways
Gemcitabine triphosphate exerts its cytotoxic effect primarily by incorporating into replicating DNA, causing chain termination and inducing DNA damage, which ultimately leads to apoptosis. nih.govnih.gov Cancer cells, however, can activate robust DNA damage response (DDR) pathways to repair this damage, leading to therapeutic resistance. nih.govnih.gov A promising strategy to enhance gemcitabine's efficacy is to combine it with inhibitors of these DNA repair pathways. nih.govfrontiersin.org
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown synergistic activity when combined with gemcitabine in non-small cell lung cancer (NSCLC) models. nih.gov The combination leads to an accumulation of DNA single-strand breaks and potentiates the DNA damage induced by gemcitabine. nih.gov
Another critical DNA damage sensing and repair pathway is regulated by the kinase ATR (Ataxia telangiectasia and Rad3-related). wikipedia.org ATR is activated in response to the replication stress caused by gemcitabine. mdpi.com Inhibiting ATR can prevent the cell from repairing the gemcitabine-induced damage, thus enhancing its cell-killing effect. wikipedia.org Several ATR inhibitors, such as M6620 (VX-970) and AZD6738, are being investigated in clinical trials in combination with DNA-damaging agents like gemcitabine. wikipedia.orgmdpi.com
Similarly, checkpoint kinase 1 (CHK1), which is phosphorylated and activated by ATR, is another key target. nih.gov Inhibition of CHK1 can disrupt the cell cycle checkpoint, forcing cells with damaged DNA to proceed through mitosis, a process known as mitotic catastrophe, leading to cell death. nih.gov The combination of gemcitabine with inhibitors of DNA repair pathways like PARP, ATR, and CHK1 represents a rational approach to overcome resistance and expand the therapeutic utility of gemcitabine. nih.govmdpi.com
Counteracting Tumor Microenvironment Influences
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts and pancreatic stellate cells), immune cells, and the extracellular matrix (ECM). nih.govfortunejournals.com The TME is now recognized as a major contributor to gemcitabine resistance through various mechanisms. frontiersin.orgnih.gov
The dense fibrotic stroma, a hallmark of cancers like pancreatic ductal adenocarcinoma (PDAC), can act as a physical barrier, impeding drug delivery to cancer cells. frontiersin.orgnih.gov Moreover, components of the TME can confer resistance through molecular interactions. For example, fibroblasts in the TME can release deoxycytidine, which competes with gemcitabine for uptake and activation in cancer cells, thereby reducing its effectiveness. aacrjournals.org
Hypoxia, or low oxygen levels within the tumor, is another feature of the TME that drives resistance. nih.gov Hypoxia can promote the epithelial-mesenchymal transition (EMT), a cellular process linked to drug resistance and metastasis. nih.govbenthamdirect.com Studies have shown that hypoxia-inducible factor-1α (HIF-1α) is highly expressed in gemcitabine-resistant cells, and targeting HIF-1α could be an effective strategy to overcome resistance. nih.govbenthamdirect.com
Immune cells within the TME, such as tumor-associated macrophages (TAMs), can also promote gemcitabine resistance. TAMs have been shown to upregulate the drug-inactivating enzyme cytidine deaminase (CDA) in cancer cells and can promote resistance through the activation of signaling pathways like STAT3. nih.gov
Strategies to counteract these influences include targeting the stromal components to improve drug penetration, inhibiting signaling pathways that mediate the cross-talk between cancer cells and the TME (such as the CXCL12/CXCR4 axis), and combining gemcitabine with therapies that modulate the immune microenvironment, such as TGF-β inhibitors and immune checkpoint blockers. nih.govaacrjournals.orgoup.com
Targeting Cellular Signaling Pathways Implicated in Resistance
The development of gemcitabine resistance is often associated with the aberrant activation of pro-survival cellular signaling pathways. nih.govnih.gov These pathways allow cancer cells to evade the apoptotic cell death induced by gemcitabine triphosphate. Targeting these specific signaling cascades is a key area of research for reversing chemoresistance.
The PI3K/AKT/mTOR pathway is frequently activated in various cancers and has been strongly linked to gemcitabine resistance. nih.gov Studies in breast cancer cells have shown that resistance to gemcitabine is mediated by the activation of this pathway, which promotes cell proliferation. nih.gov While inhibitors of PI3K/AKT and mTOR can help reverse this resistance, the pathway exhibits complex negative feedback loops with other pathways like MEK/MAPK, suggesting that dual-target inhibition may be necessary for a more effective clinical response. nih.gov
The epithelial-mesenchymal transition (EMT) is a cellular program that confers migratory and invasive properties and is strongly associated with chemoresistance. nih.govnih.gov Several signaling pathways are implicated in the acquisition of an EMT phenotype in gemcitabine-resistant cells. The Notch signaling pathway has been shown to be involved in the acquisition of EMT in resistant pancreatic cancer cells, and downregulation of this pathway can decrease the invasive behavior of these cells. aacrjournals.org Similarly, the Wnt/β-catenin signaling pathway has been found to be activated in gemcitabine-resistant lung and pancreatic cancer cells, and its inhibition can sensitize cells to gemcitabine. nih.gov
Other pathways implicated in gemcitabine resistance include the NF-κB, MAPK, and Hedgehog signaling pathways. nih.gov The intricate network of these signaling cascades highlights the need for a deeper understanding of their roles in resistance to develop targeted therapies that can be combined with gemcitabine to improve patient outcomes.
Compound and Protein Name Reference Table
| Name/Abbreviation | Full Name |
| 4NSG | 4-(N)-stearoyl-gemcitabine |
| ATR | Ataxia telangiectasia and Rad3-related protein |
| AZD6738 | - |
| CDA | Cytidine deaminase |
| CHK1 | Checkpoint kinase 1 |
| dCK | Deoxycytidine kinase |
| dFdC | Gemcitabine (2′,2′-difluorodeoxycytidine) |
| dFdCDP | Gemcitabine diphosphate |
| dFdCMP | Gemcitabine monophosphate |
| dFdCTP | Gemcitabine triphosphate |
| dFdU | 2′,2′-difluorodeoxyuridine |
| EMT | Epithelial-mesenchymal transition |
| Gemcitabine triphosphate (trisodium) | - |
| hENT1 | Human equilibrative nucleoside transporter 1 |
| HIF-1α | Hypoxia-inducible factor-1α |
| LCP | Lipid-calcium-phosphate |
| M6620 (VX-970) | - |
| NUC-1031 | - |
| NUC050 | Δ-Tocopherol-monophosphate gemcitabine |
| PARP | Poly (ADP-ribose) polymerase |
| RRM1 | Ribonucleotide reductase subunit M1 |
| siRNA | Small interfering RNA |
| STAT3 | Signal transducer and activator of transcription 3 |
| TGF-β | Transforming growth factor-beta |
Research into Epigenetic Modulation as a Synergistic Approach
Epigenetic modifications, which alter gene expression without changing the DNA sequence itself, are pivotal in cancer development, including proliferation and drug resistance. nih.govmdpi.com Researchers are now investigating whether reversing these aberrant epigenetic patterns can restore sensitivity to gemcitabine, particularly in resistant tumors. nih.govmdpi.com
A key focus of this research is the use of "epigenetic inhibitors" in combination with gemcitabine. A systematic study explored the effects of five different epigenetic enzyme inhibitors in pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.govmdpi.com The inhibitors targeted various enzymes, including Histone Deacetylases (HDACs), DNA methyltransferase 3a (DNMT3a), and Euchromatic histone lysine (B10760008) methyltransferase 2 (EHMT2). nih.govmdpi.com
The findings revealed that specific inhibitors, when combined with gemcitabine, produced a synergistic effect, meaning the combined anti-tumor effect was greater than the sum of their individual effects. nih.govmdpi.com This was particularly notable with inhibitors like MS275 (Entinostat) and UVI5008, which showed efficacy even in gemcitabine-resistant cells at low concentrations. nih.govmdpi.com This approach suggests a potential new treatment avenue for patients with PDAC, possibly allowing for a reduction in the therapeutic dose of gemcitabine. nih.govconsensus.app Further research has also highlighted the role of other compounds, such as resveratrol, which may act synergistically with gemcitabine by inhibiting pathways like the c-Met/PARP1 axis, which is highly expressed in gemcitabine-resistant cells. mednexus.org
Another study delved into the epigenetic regulation of the 14-3-3σ gene, which was found to be dramatically upregulated in a gemcitabine-resistant pancreatic cancer cell line. nih.gov This upregulation was linked to the demethylation of the gene, a process regulated by Uhrf1 and DNA methyltransferase 1 (DNMT1). nih.gov This highlights a specific epigenetic mechanism that contributes to acquired gemcitabine resistance.
Table 1: Synergistic Effects of Epigenetic Inhibitors with Gemcitabine in Pancreatic Cancer Cells
| Epigenetic Inhibitor | Target Enzyme(s) | Observed Effect with Gemcitabine | Cell Line Context |
|---|---|---|---|
| MS275 (Entinostat) | HDAC1/4 | Synergistic anti-proliferative activity | Effective in gemcitabine-resistant MIA PaCa-2 cells mdpi.com |
| UVI5008 | HDAC1/4, SIRT1, DNMT3a | Synergistic effect at low concentrations | Effective in gemcitabine-resistant cells nih.gov |
| BIX01294 | EHMT2 | Significant reduction in cell viability | Effective in gemcitabine-resistant cells nih.govmdpi.com |
| Resveratrol | c-Met/PARP1 axis | Synergistic inhibition of proliferation and promotion of apoptosis | Effective in gemcitabine-resistant pancreatic cancer cells mednexus.org |
Identification and Validation of Preclinical Biomarkers of Response and Resistance
A critical goal in cancer therapy is to predict which patients are most likely to benefit from a particular treatment. To this end, researchers are actively working to identify and validate preclinical biomarkers that can signal a tumor's sensitivity or resistance to gemcitabine triphosphate.
One area of investigation focuses on the molecules involved in gemcitabine's metabolism and mechanism of action. Resistance can arise from alterations in nucleoside transporters or deficiencies in the enzyme deoxycytidine kinase (dCK), which is responsible for the initial phosphorylation of gemcitabine. nih.gov Furthermore, the expression levels of ribonucleotide reductase subunits (RRM1 and RRM2) are crucial. An increase in these subunits can expand the pool of normal deoxyribonucleotides (dNTPs), which then competitively inhibit the incorporation of gemcitabine triphosphate into DNA. nih.gov Studies have shown that a high expression ratio of the transporter hENT1 and the enzyme dCK, relative to RRM1 and RRM2, correlates with better sensitivity to gemcitabine in pancreatic cancer cells. nih.gov
Recent research, utilizing data from the Genomics of Drug Sensitivity in Cancer (GDSC) database, has identified Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) as a novel biomarker. nih.gov High expression of ERAP2 was associated with gemcitabine resistance and a poorer prognosis in pancreatic cancer. nih.gov Laboratory experiments confirmed that knocking down ERAP2 expression could suppress tumor growth and enhance the inhibitory effects of gemcitabine on cancer cell growth and invasion. nih.gov
The combination of epigenetic inhibitors and gemcitabine has also yielded potential biomarkers. RNA-Seq analysis of cells treated with synergistic combinations of UVI5008 or MS275 and gemcitabine revealed several "synergy candidate genes" that could serve as predictive markers for treatment response. nih.govmdpi.com
Table 2: Preclinical Biomarkers Associated with Gemcitabine Response
| Biomarker | Association with Gemcitabine | Mechanism of Action/Role | Source |
|---|---|---|---|
| RRM1 / RRM2 | Resistance | Increased levels expand dNTP pools, which compete with gemcitabine triphosphate. nih.gov | nih.gov |
| dCK (deoxycytidine kinase) | Sensitivity | Essential for the initial phosphorylation (activation) of gemcitabine. nih.govnih.gov | nih.govnih.gov |
| hENT1 (human equilibrative nucleoside transporter 1) | Sensitivity | Facilitates the transport of gemcitabine into the cell. nih.gov | nih.gov |
| ERAP2 (Endoplasmic Reticulum Aminopeptidase 2) | Resistance | High expression is linked to resistance and worse prognosis; knockdown enhances gemcitabine's effects. nih.gov | nih.gov |
| 14-3-3σ | Resistance | Upregulation due to gene demethylation contributes to acquired resistance. nih.gov | nih.gov |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a more holistic view of how gemcitabine triphosphate functions and how resistance develops, researchers are turning to the integration of multi-omics data. This approach combines information from various biological layers, such as genomics (DNA), epigenomics (epigenetic modifications), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.gov By analyzing these vast and complex datasets together, scientists can uncover intricate networks and pathways that a single-omic approach might miss. nih.govnih.gov
The integration of multi-omics data is crucial for understanding the complex pathophysiology of diseases and drug responses. nih.gov Machine learning and deep learning algorithms are powerful tools used to analyze these integrated datasets, helping to identify novel diagnostic and classification biomarkers. nih.gov Different strategies for data integration exist, including early, mixed, intermediate, late, and hierarchical approaches, each offering unique advantages for combining complementary knowledge from each omic layer. nih.gov
In the context of gemcitabine, this integrated analysis can provide a deeper understanding of resistance mechanisms. For example, by combining genomic data on mutations, transcriptomic data on gene expression, and proteomic data on protein levels, researchers can build a comprehensive model of the cellular changes that occur when a tumor becomes resistant. This could involve identifying complex interactions between transporter proteins, metabolic enzymes, and DNA repair pathways that collectively reduce the drug's effectiveness.
While much of the methodology is still being developed and refined, the application of multi-omics integration holds the promise of identifying more robust biomarkers and novel therapeutic targets. nih.govyoutube.com This comprehensive understanding is essential for developing personalized treatment strategies that can overcome resistance to gemcitabine triphosphate and improve patient outcomes.
Q & A
Q. What statistical approaches reconcile variability in gemcitabine triphosphate’s pharmacodynamic endpoints across preclinical models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
